Conjugated Estrogen sodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12126-59-9 | |
| Record name | Estrogens, conjugates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pharmacodynamics of Conjugated Estrogen Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacodynamics of the various components found in conjugated estrogen sodium formulations. It provides a detailed examination of their interactions with estrogen receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the complex pharmacology of these compounds.
Introduction
Conjugated estrogens, a cornerstone of hormone replacement therapy, are not a single entity but a complex mixture of at least 10 estrogenic compounds, primarily derived from the urine of pregnant mares (conjugated equine estrogens, CEEs) or produced synthetically.[1][2] The primary components include sodium estrone (B1671321) sulfate (B86663), sodium equilin (B196234) sulfate, and the sodium sulfate conjugates of 17α-dihydroequilin, 17α-estradiol, and 17β-dihydroequilin.[3][4] While the overall therapeutic effect is a composite of the actions of these individual estrogens, their distinct pharmacodynamic profiles contribute to the unique clinical characteristics of the mixture. Understanding the individual contributions of these components is critical for research, drug development, and the optimization of hormone therapies.
All estrogens exert their effects primarily through binding to and activating estrogen receptors (ERs), of which there are two main types: ERα and ERβ.[5][6][7] These receptors are located in various tissues and mediate the genomic and non-genomic actions of estrogens.[8][9] The differing affinities of the various conjugated estrogen components for these receptor subtypes, as well as their tissue-specific metabolism, result in a complex and multifaceted pharmacological profile.[3][10]
Quantitative Pharmacodynamic Data
The pharmacodynamic activity of the different components of conjugated estrogens can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, including relative binding affinities for estrogen receptors and uterotrophic potency, providing a basis for comparing the activity of these compounds.
| Component | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Relative Binding Affinity (RBA) for ERβ (%) (Estradiol = 100%) | Reference |
| 17β-Estradiol | 100 | 100 | [11] |
| Estrone | ~10-fold less potent than Estradiol (B170435) | Data not readily available | [11] |
| Equilin | 13 | 49 | [12] |
| 17β-Dihydroequilin | 113 | 108 | [12] |
| 17α-Dihydroequilin | Low estrogenicity | Low estrogenicity | [10] |
| 17α-Estradiol | Low estrogenicity | Low estrogenicity | [10] |
| Component | Relative Uterotrophic Potency (%) (CEEs = 100%) | Reference |
| Equilin | 80 | [12] |
| 17β-Dihydroequilin | 200 | [12] |
Key Experimental Protocols
The characterization of the pharmacodynamics of conjugated estrogen components relies on a variety of standardized experimental protocols. Below are detailed methodologies for two fundamental assays: the estrogen receptor binding assay and the reporter gene assay.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[13][14]
Methodology:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.[13]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[13]
-
The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction containing the estrogen receptors.[13]
-
Protein concentration of the cytosol is determined.
-
-
Competitive Binding Assay:
-
A constant concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) and uterine cytosol (e.g., 50-100 µg protein) are incubated with increasing concentrations of the unlabeled test compound (competitor).[13]
-
Incubation is typically carried out for 18-24 hours at 4°C.
-
Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol or diethylstilbestrol (B1670540) (DES).[13]
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes.[13]
-
The HAP is washed multiple times with buffer to remove the unbound radioligand.
-
-
Data Analysis:
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the estrogen receptor in response to a test compound.[15][16][17][18][19]
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line that expresses endogenous ERs (e.g., MCF-7 breast cancer cells) or is engineered to express a specific ER subtype is used.[15][17]
-
The cells are transfected with a reporter gene construct containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).[15][19]
-
Stable cell lines containing the integrated reporter construct are often used for high-throughput screening.[16][17]
-
-
Compound Treatment:
-
The transfected cells are treated with various concentrations of the test compound.
-
A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
-
Cell Lysis and Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 24 hours), the cells are lysed.
-
The activity of the reporter enzyme is measured using a specific substrate that produces a luminescent or colorimetric signal.[15]
-
-
Data Analysis:
-
The reporter gene activity is normalized to a control for cell viability (e.g., total protein concentration).
-
A dose-response curve is generated by plotting the reporter activity against the log concentration of the test compound.
-
The EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
Signaling Pathways of Conjugated Estrogens
The biological effects of conjugated estrogens are mediated through two primary signaling pathways initiated by the estrogen receptor: the classical nuclear pathway and the rapid membrane-initiated pathway.[5][8]
Nuclear-Initiated Estrogen Signaling
This pathway involves the regulation of gene expression.
-
Ligand Binding and Receptor Dimerization: Estrogen components diffuse into the cell and bind to ERα or ERβ in the cytoplasm or nucleus.[8][20] This binding triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[20]
-
Nuclear Translocation and DNA Binding: The estrogen-ER complex translocates to the nucleus (if not already there) and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes.[5][6]
-
Gene Transcription: The binding of the ER dimer to the ERE recruits co-activator or co-repressor proteins, which in turn modulate the transcription of downstream genes by the RNA polymerase II complex.[8] This leads to the synthesis of proteins that mediate the physiological effects of estrogens.
Membrane-Initiated Estrogen Signaling
This pathway involves the rapid, non-genomic effects of estrogens.
-
Membrane Receptor Activation: A subpopulation of ERs, as well as G protein-coupled estrogen receptors (GPER), are located at the plasma membrane.[5][8] Binding of estrogens to these receptors initiates rapid signaling events.
-
Second Messenger Cascades: Activation of membrane ERs leads to the rapid activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[6] This results in the generation of second messengers like cyclic AMP (cAMP) and calcium ions (Ca²+).[5]
-
Downstream Effects: These signaling cascades can modulate the activity of various proteins, leading to rapid cellular responses such as vasodilation and neuroprotection. These pathways can also influence gene expression indirectly by phosphorylating and activating transcription factors.[5]
Conclusion
The pharmacodynamics of this compound components are a result of the collective and sometimes distinct actions of its individual constituents. While estrone and its metabolites are major contributors, the unique properties of equine estrogens such as equilin and its derivatives play a significant role in the overall therapeutic profile. A thorough understanding of the receptor binding affinities, potencies, and signaling pathways of each component is essential for the rational design of new hormone therapies and for predicting their tissue-specific effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of estrogen-based therapeutics.
References
- 1. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 17α-Dihydroequilin - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugated estrogens - Wikipedia [en.wikipedia.org]
- 11. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 12. Equilin - Wikipedia [en.wikipedia.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of ERE and reporter gene constructs to assess putative estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Technical Guide to Conjugated Estrogen Sodium Signaling Pathways in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated estrogen sodium, a complex mixture of equine-derived estrogens, has long been utilized in hormone replacement therapy. Beyond its classical endocrine roles, emerging evidence highlights its significant impact on the central nervous system, particularly in neuronal cells. This technical guide provides an in-depth exploration of the core signaling pathways activated by conjugated estrogens in neurons, with a focus on their neuroprotective and neuromodulatory effects. Understanding these intricate molecular mechanisms is paramount for the development of novel therapeutic strategies for neurodegenerative diseases and cognitive decline.
This document details the principal signaling cascades initiated by conjugated estrogens, presents quantitative data on their effects, and provides comprehensive experimental protocols for key assays used to investigate these pathways.
Core Signaling Pathways of Conjugated Estrogens in Neuronal Cells
Conjugated estrogens elicit a spectrum of responses in neuronal cells through both genomic and non-genomic signaling pathways. These pathways are primarily initiated by the binding of estrogenic compounds to three key receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G-protein coupled Estrogen Receptor (GPER). While ERα and ERβ are classically known as nuclear receptors that modulate gene transcription, they are also found at the plasma membrane, where they can initiate rapid, non-genomic signaling cascades.[1] GPER is a seven-transmembrane receptor that exclusively mediates rapid, non-genomic effects.[2]
Membrane-Initiated Rapid Signaling
Rapid, non-genomic signaling occurs within seconds to minutes of estrogen exposure and does not require gene transcription.[3] These pathways are crucial for the acute modulation of neuronal excitability and synaptic function.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central cascade in neuronal survival and plasticity. Upon binding of estrogens to membrane-associated ERα, ERβ, or GPER, a series of phosphorylation events is triggered, leading to the activation of ERK1/2.[4] Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, thereby influencing gene expression indirectly, or it can phosphorylate cytoplasmic targets to rapidly alter neuronal function.[4] Studies have shown that 17β-estradiol can induce ERK phosphorylation within 5 to 15 minutes in cortical neurons.[4]
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical pro-survival pathway in neurons. Estrogen binding to membrane receptors can lead to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[5] Activated Akt promotes neuronal survival by phosphorylating and inhibiting pro-apoptotic proteins such as GSK3β and activating transcription factors that upregulate anti-apoptotic genes like Bcl-2.[6] Time-course studies have demonstrated that 17β-estradiol can induce Akt phosphorylation within 5 minutes of exposure in cortical neurons.[7]
GPER activation by estrogens leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in learning, memory, and neuronal survival. GPER can also couple to Gαq to activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
Genomic Signaling
The classical genomic pathway involves the binding of estrogens to nuclear ERα and ERβ. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the estrogen-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This process typically occurs over hours to days and results in long-lasting changes in neuronal structure and function. Genes regulated by this pathway are involved in neuroprotection (e.g., Bcl-2), neurotransmitter synthesis, and synaptic plasticity.
Data Presentation
The following tables summarize the available quantitative data on the binding affinities of key conjugated estrogen components and their effects on neuronal signaling and viability.
Table 1: Relative Binding Affinities (RBA) of Conjugated Estrogen Components to Estrogen Receptors
| Estrogen Component | ERα RBA (%) | ERβ RBA (%) | GPER Binding Affinity (Ki, nM) |
| 17β-Estradiol | 100 | 100 | 3-6 |
| Estrone (E1) | 10-20 | 5-10 | >10,000 |
| Equilin | 13 | 1.8 | Not Reported |
| 17α-Estradiol | 1-5 | 1-5 | Not Reported |
| 17α-Dihydroequilin | 12 | 1.5 | Not Reported |
| 17β-Dihydroequilin | 25 | 3.5 | Not Reported |
| Δ⁸,⁹-Dehydroestrone | 4 | 0.5 | Not Reported |
| Equilenin | 2 | 0.3 | Not Reported |
| 17α-Dihydroequilenin | 2 | 0.2 | Not Reported |
| 17β-Dihydroequilenin | 4 | 0.4 | Not Reported |
Data compiled from multiple sources. RBA is relative to 17β-Estradiol (set at 100%). GPER binding affinity is presented as the inhibitor constant (Ki).
Table 2: Dose-Dependent Neuroprotective Effects of Conjugated Estrogens Against Glutamate Excitotoxicity in Primary Basal Forebrain Neurons
| Estrogen Component | Concentration (nM) | % Neuroprotection (LDH Release) |
| 17β-Estradiol | 10 | ~50% |
| Equilin | 10 | ~45% |
| 17α-Estradiol | 10 | ~40% |
| 17α-Dihydroequilin | 10 | ~35% |
| Equilenin | 10 | ~30% |
| 17α-Dihydroequilenin | 10 | ~25% |
| 17β-Dihydroequilenin | 10 | ~20% |
| Δ⁸,⁹-Dehydroestrone | 10 | ~30% |
Data estimated from graphical representations in published literature.
Table 3: Time-Course of 17β-Estradiol (10 nM) Induced Phosphorylation of ERK1/2 and Akt in Rat Cortical Neurons
| Time (minutes) | p-ERK1/2 (% of control) | p-Akt (% of control) |
| 0 | 100 | 100 |
| 5 | ~250 | ~200 |
| 15 | ~400 | ~300 |
| 30 | ~500 | ~250 |
| 60 | ~300 | ~150 |
Data estimated from graphical representations in published literature.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of conjugated estrogen signaling pathways are provided below.
Primary Neuronal Cell Culture and Estrogen Treatment
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat fetuses, a common model for studying neuronal responses to estrogens.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
This compound stock solutions (in DMSO)
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize the trypsin with an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the neurons at a desired density onto Poly-D-lysine coated plates or coverslips.
-
Culture the neurons at 37°C in a 5% CO₂ incubator, changing half the medium every 3-4 days.
-
After a desired number of days in vitro (DIV), treat the neurons with various concentrations of conjugated estrogens for the specified time points.
-
Following treatment, cells are ready for downstream applications.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol details the detection of phosphorylated (activated) ERK and Akt in neuronal lysates following estrogen treatment.
Materials:
-
Primary neuronal cultures treated with conjugated estrogens
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neuronal cells on ice with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt overnight at 4°C. A loading control like β-actin should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation of ERα and Signaling Partners
This protocol is used to determine if ERα physically interacts with other signaling proteins (e.g., Src, p85 subunit of PI3K) upon estrogen stimulation.
Materials:
-
Neuronal cell lysates
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer
-
Primary antibodies for Western blotting (e.g., anti-Src, anti-p85)
Procedure:
-
Pre-clear the neuronal cell lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-ERα antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Luciferase Reporter Gene Assay for ERα Activity
This assay measures the transcriptional activity of ERα in response to conjugated estrogens.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Luciferase reporter plasmid containing an Estrogen Response Element (ERE) upstream of the luciferase gene
-
Transfection reagent
-
Conjugated estrogen solutions
-
Luciferase assay reagent
Procedure:
-
Co-transfect the neuronal cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After 24 hours, treat the transfected cells with various concentrations of conjugated estrogens.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Conclusion
This compound exerts a complex and multifaceted influence on neuronal cells through a combination of rapid, non-genomic signaling and slower, genomic pathways. The activation of pro-survival cascades like the MAPK/ERK and PI3K/Akt pathways underscores the neuroprotective potential of these compounds. This technical guide provides a foundational understanding of these signaling networks, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the specific contributions of each component of this compound to neuronal function and to translate these findings into effective therapeutic interventions for neurological disorders.
References
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Impact of Estrogen and Estrogen-Like Molecules in Neurogenesis and Neurodegeneration: Beneficial or Harmful? [frontiersin.org]
- 4. Estrogen-Induced Activation of Mitogen-Activated Protein Kinase in Cerebral Cortical Explants: Convergence of Estrogen and Neurotrophin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3 Kinase/Akt Activation Mediates Estrogen and IGF-1 Nigral DA Neuronal Neuroprotection Against a Unilateral Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Impact of Conjugated Estrogen Sodium on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Conjugated Estrogen sodium (the active component of Premarin) on gene expression profiles. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.
Introduction to this compound and Gene Expression
Conjugated Estrogen (CE) sodium is a complex mixture of steroidal estrogens, with estrone (B1671321) sulfate (B86663) being the primary component. It is widely used in hormone replacement therapy to alleviate menopausal symptoms and prevent osteoporosis. The therapeutic and adverse effects of CEs are mediated through their interaction with estrogen receptors (ERs), primarily ERα and ERβ, which are ligand-activated transcription factors that modulate the expression of a wide array of genes.[1][2] Understanding the precise impact of CE sodium on the transcriptome is crucial for elucidating its mechanisms of action, identifying biomarkers for efficacy and safety, and developing novel therapeutic strategies.
Core Signaling Pathways in Estrogen-Mediated Gene Regulation
The genomic effects of estrogens are primarily mediated through two pathways: the classical genomic pathway and the non-genomic pathway, which can indirectly influence gene expression.
-
Classical (Nuclear-Initiated) Genomic Pathway: In this pathway, estrogens diffuse across the cell membrane and bind to ERs in the cytoplasm or nucleus.[2] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby recruiting co-activator or co-repressor proteins to either enhance or suppress gene transcription.[2]
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is localized to the plasma membrane.[2] Binding of estrogens to these membrane-associated ERs (mERs) or to G-protein coupled estrogen receptors (GPERs) can rapidly activate various intracellular signaling cascades, such as the MAPK and PI3K pathways.[3] These signaling events can, in turn, phosphorylate and activate other transcription factors, leading to indirect regulation of gene expression.[3]
References
A Historical Perspective on the Discovery of Conjugated Estrogen Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical discovery and early development of Conjugated Estrogen sodium, a landmark therapeutic agent. The document outlines the key scientific milestones, experimental methodologies of the era, and the nascent understanding of estrogen's biological action that paved the way for its clinical use.
Executive Summary
The journey of this compound, commercially known as Premarin, from a biological observation to a widely used pharmaceutical is a compelling narrative of early 20th-century scientific inquiry and industrial innovation. This guide traces its origins from the initial work on "Emmenin" derived from human sources to the pivotal shift to pregnant mare urine (PMU) by Ayerst, McKenna & Harrison. It explores the rudimentary yet effective experimental protocols for extraction and analysis, and the pharmacological context of the time, providing a comprehensive historical and technical overview for today's researchers.
The Dawn of Estrogen Therapy: From Human to Equine Sources
The story of conjugated estrogens begins not with horses, but with humans. In the 1930s, pioneering work by researchers like Dr. J.B. Collip at McGill University, in collaboration with the Canadian pharmaceutical company Ayerst, McKenna & Harrison, led to the development of "Emmenin."[1] This was the first orally active, water-soluble estrogenic preparation, extracted from the late-pregnancy urine of women.[1]
However, the production of Emmenin was hampered by the limited and costly supply of human pregnancy urine.[1][2] This logistical challenge prompted a search for a more abundant and potent source. Researchers in Germany had reported that the urine of pregnant equines contained significant quantities of water-soluble estrogens.[1]
In 1939, scientists at Ayerst achieved a significant breakthrough in extracting a stable and highly active concentrate of estrogens from PMU.[1] This new source proved to be not only more plentiful but also at least two and a half times more potent than the extracts from human urine.[1] This pivotal development led to the commercial production of a new drug. Coined from Pre gnant mar e urin e, "Premarin" was first marketed in Canada in 1941 and received approval for use in the United States in 1942.[1][2][3]
Early Manufacturing and Composition
The early manufacturing processes for this compound were a testament to the ingenuity of industrial chemists of the era, working without the benefit of modern analytical techniques.
Composition of Early Formulations
This compound is a complex mixture of at least 10 estrogenic compounds. The primary components, as understood in the early years, are summarized in the table below. It is important to note that the exact composition could vary, and the complete profile of all constituents was not fully elucidated until much later.
| Estrogen Component | Chemical Form | Approximate Percentage of Total Estrogens |
| Estrone Sulfate | Sodium Salt | 50% - 60%[3] |
| Equilin Sulfate | Sodium Salt | 22.5% - 32.5%[3] |
| 17α-dihydroequilin sulfate | Sodium Salt | Minor Component |
| 17α-estradiol sulfate | Sodium Salt | < 5%[3] |
| 17β-dihydroequilin sulfate | Sodium Salt | Minor Component |
Experimental Protocols of the Era
The methodologies employed in the 1940s for the extraction, purification, and analysis of conjugated estrogens were foundational. These protocols relied on classical biochemical and organic chemistry techniques.
Extraction and Purification of Conjugated Estrogens from Pregnant Mare Urine (circa 1940s)
While the precise, proprietary details of Ayerst's process remain guarded, historical patents and scientific literature suggest a multi-step solvent extraction and purification process.
Objective: To isolate a concentrated and purified mixture of water-soluble conjugated estrogens from pregnant mare urine.
Materials:
-
Pregnant Mare Urine (PMU)
-
Organic Solvents (e.g., n-butanol, acetone (B3395972), ether, xylene)[4]
-
Aqueous Sodium Hydroxide (B78521)
-
Filtration apparatus
-
Distillation equipment
Methodology:
-
Stabilization and Concentration: Freshly collected PMU was often treated with a solvent like xylene to prevent the hydrolysis of the estrogen conjugates.[4] The urine was then concentrated under reduced pressure to decrease the volume.[4]
-
Solvent Extraction: The concentrated urine was subjected to a liquid-liquid extraction using a polar organic solvent such as n-butanol. This step aimed to separate the estrogen conjugates from the bulk of the aqueous components of the urine.[4] Emulsion formation was a significant challenge during this stage.[4]
-
Washing and Purification: The butanol extract was washed with an aqueous sodium hydroxide solution to remove acidic impurities, followed by washing with water.[4]
-
Solvent Exchange and Precipitation: The washed butanol extract was concentrated. The resulting concentrate was then taken up in acetone, which would precipitate insoluble materials that were subsequently removed by filtration.[4]
-
Final Precipitation and Isolation: The acetone solution was concentrated, and the conjugated estrogens were precipitated by the addition of an excess of ether.[4] The resulting precipitate was collected, dried, and formulated into tablets for oral administration.[4]
Early Analytical Techniques for Estrogen Quantification
Prior to the advent of chromatography and mass spectrometry, the quantification of estrogens relied on colorimetric reactions and bioassays.
The Kober reaction was a widely used colorimetric method for the determination of estrogens.[5][6][7]
Principle: This reaction is based on the development of a characteristic pink color with a greenish fluorescence when estrogens are heated with a specific mixture of sulfuric acid and a developing agent (e.g., phenol (B47542) or hydroquinone). The intensity of the color is proportional to the concentration of the estrogen.
General Procedure:
-
An extract containing the estrogens was prepared.
-
The extract was mixed with the Kober reagent (a solution of a developing agent in concentrated sulfuric acid).
-
The mixture was heated under controlled conditions to develop the color.
-
The absorbance of the resulting solution was measured using a colorimeter or spectrophotometer at a specific wavelength.
-
The concentration of the estrogen was determined by comparing the absorbance to that of a known standard.
The Allen-Doisy test was a classic bioassay used to determine the potency of estrogenic preparations.[8][9]
Principle: The test relies on the ability of estrogens to induce estrus (a state of sexual receptivity) in ovariectomized (spayed) female rodents. The degree of response is proportional to the amount of estrogen administered.
Procedure:
-
A colony of adult female rats or mice was ovariectomized.
-
After a recovery period, the animals were primed with a small dose of estrogen to ensure responsiveness.
-
The test substance (the conjugated estrogen preparation) was administered to the animals, typically via subcutaneous injection.
-
Vaginal smears were taken from the animals at regular intervals.
-
The smears were examined microscopically for changes in the cellular composition, which are characteristic of the different stages of the estrous cycle. The appearance of cornified epithelial cells indicated a positive response (estrus).
-
The potency of the unknown sample was determined by comparing the dose required to produce estrus in 50% of the animals (the "mouse unit" or "rat unit") with that of a standard estrogen preparation.
Historical Understanding of Estrogen's Mechanism of Action
In the 1940s, the understanding of how hormones exerted their effects was in its infancy. The concept of specific cellular receptors for hormones had not yet been established.
The prevailing view was that hormones acted as general physiological stimulants or regulators, influencing the metabolic activity of target tissues. The work of endocrinologists like Fuller Albright was instrumental in demonstrating the systemic effects of estrogens, particularly on bone metabolism and the prevention of postmenopausal osteoporosis.[10][11] Albright's clinical observations provided crucial evidence for the therapeutic benefits of estrogen replacement.[10]
The diagrams below illustrate the conceptual understanding of estrogen's action at the time, as well as the workflow for its extraction and analysis.
Early Clinical Investigations and Quantitative Data
Early clinical studies with conjugated estrogens focused on their efficacy in treating menopausal symptoms. While detailed, large-scale, placebo-controlled trials as we know them today were not the norm, a body of clinical evidence was established.
| Study Focus | Key Findings |
| Menopausal Vasomotor Symptoms | Administration of conjugated estrogens was shown to effectively reduce the frequency and severity of hot flashes and other vasomotor symptoms associated with menopause. |
| Postmenopausal Osteoporosis | Fuller Albright's work demonstrated that estrogen therapy could lead to positive calcium and phosphorus balance, suggesting a role in preventing bone loss.[10] |
| Atrophic Vaginitis | Topical and oral administration of conjugated estrogens was found to alleviate the symptoms of atrophic vaginitis, a common condition in postmenopausal women. |
Conclusion
The discovery and development of this compound represent a pivotal moment in the history of endocrinology and women's health. The transition from scarce human sources to abundant equine sources, coupled with the development of robust, albeit now archaic, extraction and analytical techniques, made widespread estrogen therapy possible. The early researchers and clinicians, working with a limited understanding of the underlying molecular mechanisms, laid the groundwork for decades of subsequent research and the development of more refined hormonal therapies. This historical perspective provides valuable context for contemporary researchers in the field of steroid biochemistry and drug development.
References
- 1. NAERIC - North American Equine Ranching Council Foals PMU Foals Ranching America Ranchers and Canada Ranch Premarin [naeric.org]
- 2. vajenda.substack.com [vajenda.substack.com]
- 3. Conjugated estrogens - Wikipedia [en.wikipedia.org]
- 4. US2565115A - Method of obtaining a conjugated estrogen preparation - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Kober reaction kinetics and their influence on the design of assays for oestrogens in urine during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the colorimetric estimation of oestradiol-17β, oestradiol-17α, oestrone, oestriol and 16-epioestriol by the Kober reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]
- 9. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Early Clinical Studies of Pregnant Mare Urine Estrogens
Executive Summary: The discovery and development of estrogens derived from pregnant mare urine (PMU) marked a pivotal moment in the history of hormone replacement therapy. Marketed primarily as Premarin, this complex mixture of conjugated equine estrogens (CEEs) became the first widely available, orally active estrogen treatment, revolutionizing the management of menopausal symptoms. Early clinical studies focused on establishing its efficacy, characterizing its pharmacokinetic profile, and understanding its physiological effects. This technical guide provides a detailed overview of these foundational studies, presenting quantitative data, experimental protocols, and key biological pathways for researchers, scientists, and drug development professionals.
Historical Context and Composition
The journey to a stable, oral estrogen therapy began in the 1930s with the discovery of "Emmenin," a water-soluble estrogen extracted from the urine of pregnant women.[1] However, the need for a more potent and readily available source led researchers to investigate the urine of pregnant mares, which was found to contain high concentrations of conjugated estrogens.[1][2] In 1939, the pharmaceutical company Ayerst developed a successful extraction process, leading to the marketing of Premarin in Canada in 1941 and its approval in the United States in 1942.[1]
The term "conjugated estrogens" refers to a mixture of at least 10 estrogenic components, primarily the sodium salts of water-soluble estrogen sulfates. The principal components are estrone (B1671321) sulfate (B86663) and equilin (B196234) sulfate.[3][4] Equilin levels, in particular, rise significantly in the later months of a mare's pregnancy.[3] The complex and unique composition of PMU estrogens has been a central topic in research, especially concerning its potency and the development of synthetic alternatives.[5][6]
Early Methodologies and Experimental Protocols
The initial characterization and standardization of PMU estrogens relied on pioneering biochemical and clinical methods.
Extraction and Potency Determination
The foundational method for obtaining estrogens from PMU involved a complex extraction and purification process to yield a stable concentrate.[1] A significant advancement in separating the components was the development of a partition chromatographic method for ketonic phenolic steroids.[3]
Early experimental protocols for determining potency were based on:
-
Rat Bioassay: The estrogenic potency of Premarin tablets was initially controlled using a rat bioassay, with estrone serving as the reference standard.[5] This method measured the physiological response (e.g., uterine growth) in ovariectomized rats to standardize the biological activity of different batches.
-
Colorimetric Assay: A chemical assay was used alongside the bioassay to quantify the amount of specific estrogens present.[5]
Clinical Pharmacokinetic Study Protocol
Modern pharmacokinetic studies utilize more advanced analytical techniques. A common experimental design to assess bioavailability is the randomized, single-dose, crossover study.
Protocol: Bioavailability Crossover Study
-
Subject Selection: A cohort of healthy, postmenopausal women is recruited.
-
Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., Group A receives the reference drug then the test drug; Group B receives the test drug then the reference drug).
-
Treatment Phase 1: A single oral dose of the assigned estrogen formulation is administered.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals over 24-48 hours to measure plasma concentrations of estrogen components.
-
Washout Period: A sufficient time (e.g., 14 days) is allowed for the complete elimination of the drug from the body.[6]
-
Treatment Phase 2 (Crossover): Participants receive the alternate estrogen formulation.
-
Pharmacokinetic Sampling: Blood sampling is repeated as in Phase 1.
-
Analysis: Estrogen components in plasma are quantified using methods like gas chromatography-tandem mass spectrometry to determine key parameters such as Cmax (peak concentration) and AUC (total exposure).[6]
Pharmacokinetics and Metabolism
Conjugated estrogens are water-soluble and are well-absorbed from the gastrointestinal tract after the tablet formulation slowly releases them over several hours.[7]
-
Distribution: Exogenous estrogens are widely distributed throughout the body, with higher concentrations in sex hormone target organs. They circulate in the blood primarily bound to sex hormone-binding globulin (SHBG) and albumin.[7]
-
Metabolism: The metabolism of CEEs mimics that of endogenous estrogens and occurs mainly in the liver. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. Estradiol is reversibly converted to estrone, and both can be transformed into estriol, a major urinary metabolite. These estrogens also undergo enterohepatic recirculation through sulfate and glucuronide conjugation in the liver, secretion into the intestine, and subsequent reabsorption.[7]
-
Excretion: Estrogen metabolites, including glucuronide and sulfate conjugates, are excreted in the urine.[7][8]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the mean pharmacokinetic parameters for key unconjugated and conjugated estrogens after a single oral dose of Premarin in healthy postmenopausal women.
| Estrogen Component | Dose | Cmax (pg/mL) | Tmax (hr) | AUC (pg·hr/mL) |
| Unconjugated Estrone | 0.625 mg | 153.5 | 8.3 | 2139 |
| 1.25 mg | 338.1 | 8.0 | 4737 | |
| Unconjugated Equilin | 0.625 mg | 66.8 | 7.9 | 788 |
| 1.25 mg | 142.1 | 8.4 | 1632 | |
| Total Estrone | 0.625 mg | 1698.0 | 7.2 | 22760 |
| 1.25 mg | 3443.0 | 7.5 | 47120 | |
| Total Equilin | 0.625 mg | 1058.0 | 6.4 | 11090 |
| 1.25 mg | 2289.0 | 6.5 | 23720 | |
| Data derived from Pfizer Medical Information.[7][8] |
Clinical Efficacy
The primary indication for the early use of PMU estrogens was the management of moderate to severe vasomotor symptoms associated with menopause.
Data Presentation: Efficacy in Reducing Vasomotor Symptoms
Clinical trials demonstrated a statistically significant reduction in the frequency and severity of hot flushes compared to placebo.
| Study / Treatment Group | Baseline Hot Flushes (per week) | Change from Baseline at Week 12 | Statistical Significance |
| Premarin Trial [8] | |||
| Placebo | ~50 | -5.7 | N/A |
| Premarin 0.3 mg | ~50 | -9.5 | p < 0.001 vs Placebo |
| Premarin 0.45 mg | ~50 | -11.3 | p < 0.001 vs Placebo |
| Premarin 0.625 mg | ~50 | -12.4 | p < 0.001 vs Placebo |
| KEEPS Trial [9][10] | % with Mod-Sev Hot Flashes at 6 Months | ||
| Placebo | 44% | 28.3% | N/A |
| CEE 0.45 mg | 44% | 4.2% | Significant vs Placebo |
| Data from a Premarin clinical trial and the Kronos Early Estrogen Prevention Study (KEEPS).[8][9][10] |
Safety and Tolerability Profile
Early clinical trials also established the initial safety profile of PMU estrogens. While effective, their use is associated with a range of adverse effects.
Data Presentation: Treatment-Related Adverse Reactions
The table below summarizes adverse reactions reported in a 2-year clinical trial involving postmenopausal women.
| Adverse Reaction | Conjugated Estrogens (CE) Group (n=1012) | Placebo Group (n=332) |
| Pain | 14% | 13% |
| Back Pain | 14% | 13% |
| Headache | 31% | 28% |
| Abdominal Pain | 15% | 12% |
| Nausea | 11% | 10% |
| Depression | 11% | 10% |
| Leukorrhea | 7% | 4% |
| Vaginitis | 13% | 8% |
| Vaginal Hemorrhage | 6% | 2% |
| Breast Pain | 29% | 11% |
| Data from a 2-year clinical trial in postmenopausal women. Rates are for reactions occurring in ≥ 5% of patients in the CE group.[11][12] |
Subsequent large-scale studies, most notably the Women's Health Initiative (WHI), provided critical long-term safety data, identifying increased risks of stroke, deep vein thrombosis (DVT), and dementia in women aged 65 and older.[13][14][15] When combined with a progestin, an increased risk of breast cancer was also observed.[12][13]
Visualizations: Pathways and Workflows
Estrogen Signaling Pathway
The therapeutic effects of CEEs are mediated through their interaction with estrogen receptors (ERs).
Caption: Simplified estrogen signaling pathway.
Metabolic Pathway of Estrogens
CEEs undergo extensive metabolism, primarily in the liver, before excretion.
Caption: Primary metabolic pathway of estrogens.
Pharmacokinetic Study Workflow
A diagram of the crossover design used to compare drug formulations.
Caption: Experimental workflow for a 2x2 crossover PK study.
PMU Estrogen Extraction Workflow
A high-level overview of the process from collection to final product.
Caption: High-level workflow for PMU estrogen extraction.
References
- 1. NAERIC - North American Equine Ranching Council Foals PMU Foals Ranching America Ranchers and Canada Ranch Premarin [naeric.org]
- 2. vajenda.substack.com [vajenda.substack.com]
- 3. madbarn.com [madbarn.com]
- 4. Conjugated estrogens - Wikipedia [en.wikipedia.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Pharmacokinetic comparison between Conpremin (Premarin) and a generic preparation of conjugated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Low-dose estrogen therapy shown to be very effective on vasomotor symptoms | EurekAlert! [eurekalert.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. ingenus.com [ingenus.com]
- 12. Side Effects of Premarin (conjugated estrogens): Interactions & Warnings [medicinenet.com]
- 13. Conjugated Estrogens (Premarin): Drug Whys [ems1.com]
- 14. Conjugated estrogens (vaginal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Health Risks and Benefits after Stopping the Women’s Health Initiative Trial of Conjugated Equine Estrogens in Postmenopausal Women with Prior Hysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Equilin Sulfate and Equilenin Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Equilin (B196234) and equilenin (B1671562) are unique unsaturated estrogens found in conjugated equine estrogen (CEE) preparations, widely used in hormone replacement therapy. Their sulfated forms, equilin sulfate (B86663) and equilenin sulfate, are major components of these formulations and serve as prodrugs, being converted to their biologically active forms in the body. Understanding the molecular targets of these compounds is crucial for elucidating their mechanisms of action, therapeutic effects, and potential side effects. This technical guide provides a comprehensive overview of the known molecular targets of equilin and equilenin, with a focus on their sulfated prodrugs. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Primary Molecular Targets and Interactions
The biological activity of equilin and equilenin, following the hydrolysis of their sulfate esters, is mediated through interactions with several key molecular targets. These interactions can lead to a cascade of downstream cellular events.
Estrogen Receptors (ERα and ERβ)
The primary targets of equilin and equilenin are the nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Upon binding, these estrogens induce conformational changes in the receptors, leading to their dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.
Quantitative Data: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| Equilin | ERα | ~13% | [1] |
| ERβ | ~49% | [1] | |
| Equilenin | ERα | 2- to 8-fold lower than 17β-estradiol | [2] |
| ERβ | 2- to 8-fold lower than 17β-estradiol; some have 2-4 times greater affinity for ERβ than ERα | [2] |
Signaling Pathway: Classical Estrogen Receptor Signaling
The binding of equilin or equilenin to ERα or ERβ initiates a classical signaling pathway involving dimerization of the receptor, translocation to the nucleus, and binding to EREs on DNA to regulate the transcription of target genes.
Steroid Sulfatase (STS)
Equilin sulfate and equilenin sulfate are biologically inactive prodrugs. Their activation is catalyzed by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate group to release the active estrogens, equilin and equilenin. Therefore, STS is a critical molecular target in the metabolism of these compounds.
Metabolic Activation Pathway
17β-Hydroxysteroid Dehydrogenase (17β-HSD)
Equilin can act as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme that catalyzes the conversion of the less active estrogen, estrone (B1671321), to the more potent 17β-estradiol. By inhibiting this enzyme, equilin can modulate the local production of highly potent estrogens.
Quantitative Data: 17β-HSD1 Inhibition
| Compound | Enzyme | Inhibition | Reference |
| Equilin | 17β-HSD1 | Potent inhibitor | [2] |
Glutathione (B108866) S-Transferase (GST)
Metabolites of equilin and equilenin, specifically their 4-hydroxylated forms (4-hydroxyequilin and 4-hydroxyequilenin), have been shown to be potent inhibitors of glutathione S-transferase (GST). GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous compounds. Inhibition of GST can have significant implications for cellular defense mechanisms.
Quantitative Data: GST Inhibition
| Compound | Enzyme | Ki (µM) | Inhibition Type | Reference |
| 4-Hydroxyequilenin | GST | 620 | Irreversible | [3] |
| 4-Hydroxyequilin | GST | Potent inhibitor |
Downstream Signaling Pathways
Beyond direct receptor binding and enzyme interactions, equilin and equilenin have been shown to modulate specific downstream signaling pathways.
Equilin and the NF-κB Signaling Pathway
In human umbilical vein endothelial cells (HUVECs), equilin has been demonstrated to increase the expression of adhesion molecules by activating the nuclear factor kappa-B (NF-κB) signaling pathway. This effect is mediated by a decrease in ERβ expression.
Equilenin and Apolipoprotein A-I Gene Expression
Equilenin has been shown to induce the promoter activity of the human apolipoprotein A-I (apoA-I) gene in an estrogen receptor-independent manner. This induction is mediated through an electrophile/antioxidant response element (EpRE/ARE).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Workflow
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (equilin, equilenin)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite (HAP) slurry (for separation of bound and free ligand)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled 17β-estradiol and test compounds.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Steroid Sulfatase (STS) Activity Assay
Objective: To measure the activity of STS by quantifying the conversion of a sulfated steroid to its unconjugated form.
Materials:
-
STS enzyme source (e.g., placental microsomes)
-
Substrate: Equilin sulfate or equilenin sulfate
-
Assay buffer (e.g., Tris-HCl)
-
Stopping solution (e.g., organic solvent)
-
Analytical system for product quantification (e.g., HPLC or LC-MS)
Procedure:
-
Pre-incubate the STS enzyme preparation in the assay buffer at 37°C.
-
Initiate the reaction by adding the sulfated steroid substrate.
-
Incubate for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stopping solution.
-
Extract the unconjugated steroid product.
-
Quantify the amount of product formed using a suitable analytical method.
-
Enzyme activity is expressed as the rate of product formation over time.
17β-Hydroxysteroid Dehydrogenase (17β-HSD1) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of 17β-HSD1.
Materials:
-
17β-HSD1 enzyme source (e.g., recombinant enzyme or cell lysate)
-
Substrate: Estrone
-
Cofactor: NADPH
-
Test compound (equilin)
-
Assay buffer
-
Analytical system for product (17β-estradiol) quantification (e.g., HPLC with radiochemical detection if using a radiolabeled substrate)
Procedure:
-
Pre-incubate the 17β-HSD1 enzyme, NADPH, and the test compound in the assay buffer.
-
Initiate the reaction by adding the estrone substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction.
-
Separate and quantify the amount of 17β-estradiol produced.
-
Calculate the percentage of inhibition of enzyme activity at different concentrations of the test compound to determine the IC50 value.
Glutathione S-Transferase (GST) Inhibition Assay
Objective: To measure the inhibitory effect of a test compound on GST activity.
Materials:
-
GST enzyme (e.g., purified recombinant GST)
-
Substrates: Glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB)
-
Test compounds (4-hydroxyequilin, 4-hydroxyequilenin)
-
Assay buffer (e.g., phosphate (B84403) buffer)
-
Spectrophotometer
Procedure:
-
In a multi-well plate, combine the GST enzyme, GSH, and the test compound in the assay buffer.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding CDNB.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.
-
The rate of the reaction is proportional to the GST activity.
-
Calculate the percentage of inhibition at various concentrations of the test compound to determine the IC50 value.
Conclusion
Equilin sulfate and equilenin sulfate, through their active metabolites, interact with a range of molecular targets, leading to diverse biological effects. Their primary actions are mediated through the classical estrogen receptors, ERα and ERβ. However, their interactions with key steroidogenic and detoxification enzymes, as well as their ability to modulate specific signaling pathways such as the NF-κB and apoA-I expression pathways, highlight the complexity of their pharmacological profiles. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the molecular mechanisms of these unique equine estrogens and to develop novel therapeutic strategies.
References
- 1. Regulation of human apolipoprotein A-I gene expression by equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous azo-coupling method for an estrogen sulfatase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glutathione S-transferase activity by the quinoid metabolites of equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Hormones and Receptors: A Technical Guide to Conjugated Estrogen Interactions with ERα and ERβ
For Immediate Release
[CITY, STATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular interactions between conjugated estrogen sodium and the primary mediators of estrogenic signaling, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This whitepaper provides a detailed examination of binding affinities, downstream signaling cascades, and the experimental methodologies crucial for investigating these interactions.
Conjugated estrogens, a complex mixture of steroid hormones, are widely utilized in hormone replacement therapy. Their therapeutic and adverse effects are dictated by the nuanced ways in which their individual components bind to and activate ERα and ERβ. These two receptor subtypes often exhibit different tissue distribution and can mediate distinct, sometimes opposing, physiological effects. A thorough understanding of these differential interactions is paramount for the development of safer and more targeted estrogenic therapies.
Molecular Interactions: Binding Affinity and Specificity
The biological response to conjugated estrogens is initiated by the binding of its components to ERα and ERβ. The affinity of this binding is a key determinant of the potency of each estrogen. The components of this compound, primarily sulfate (B86663) esters of estrone (B1671321) and equilin, are pro-drugs that are converted to their active forms, such as 17β-estradiol, estrone, and equilin, in the body. These active compounds exhibit varying affinities for ERα and ERβ.[1][2]
The binding of a ligand to the estrogen receptor's ligand-binding domain (LBD) is a highly specific interaction governed by hydrogen bonds and hydrophobic contacts.[3] This interaction induces a critical conformational change in the receptor, a prerequisite for subsequent signaling events.[4][5][6] While agonists and antagonists may bind to the same site, they induce distinct conformational changes, particularly in the activation function 2 (AF-2) domain, which dictates the recruitment of co-activator or co-repressor proteins.[7][8]
Table 1: Comparative Binding Affinities of Estrogenic Compounds for ERα and ERβ
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Dissociation Constant (Ki) for ERα (nM) | Dissociation Constant (Ki) for ERβ (nM) |
| 17β-Estradiol (E2) | 100 | 100 | 0.115 (0.04–0.24) | 0.15 (0.10–2.08) |
| Estrone (E1) | 16.39 (0.7–60) | 6.5 (1.36–52) | 0.445 (0.3–1.01) | 1.75 (0.35–9.24) |
| Estriol (E3) | 12.65 (4.03–56) | 26 (14.0–44.6) | 0.45 (0.35–1.4) | 0.7 (0.63–0.7) |
| Equilin | 13 (4.0–28.9) | 13.0–49 | 0.79 | 0.36 |
| 17β-Dihydroequilin | 7.9–113 | 7.9–108 | 0.09 | 0.17 |
| 17α-Dihydroequilin | 18.6 (18–41) | 14–32 | 0.24 | 0.57 |
| Equilenin | 2.0–15 | 7.0–20 | 0.64 | 0.62 |
| 17β-Dihydroequilenin | 35–68 | 90–100 | 0.15 | 0.20 |
Data compiled from multiple sources. Ranges are provided where significant variation exists in the literature. Relative Binding Affinity is typically normalized to 17β-Estradiol.[9]
Functional Consequences: Signaling Pathways
Upon ligand binding and conformational change, estrogen receptors modulate gene expression and cellular function through two primary pathways: the classical genomic pathway and the rapid non-genomic pathway.
Genomic Signaling Pathway
The classical, or genomic, pathway involves the translocation of the ligand-receptor complex into the nucleus.[10][11] Here, the receptor dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[10][11][12] This binding initiates the recruitment of a cascade of co-activator proteins, leading to the assembly of the transcriptional machinery and subsequent gene expression.[10][11] ERα can also regulate genes that lack EREs by tethering to other transcription factors like AP-1 or Sp1.[11][12][13]
Non-Genomic Signaling Pathway
In addition to their nuclear actions, a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm can initiate rapid, non-genomic signaling.[10][14] This pathway does not directly involve gene transcription but instead activates various protein kinase cascades, such as the MAPK and PI3K/Akt pathways.[10][14][15] These rapid signals can influence a variety of cellular processes, including cell proliferation and survival, and can also cross-talk with the genomic pathway to modulate gene expression indirectly.[10]
Key Experimental Protocols
The characterization of conjugated estrogen interactions with ERα and ERβ relies on a suite of specialized in vitro assays.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a receptor. It is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor.[16][17] The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Protocol Outline:
-
Preparation of Receptor Source: A source rich in estrogen receptors, such as rat uterine cytosol or recombinant human ERα/ERβ, is prepared.[18]
-
Incubation: A constant concentration of radiolabeled estradiol (B170435) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[18]
-
Separation: Bound and free radioligand are separated, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted to generate a competition curve, from which the IC50 and Ki values are determined.
Reporter Gene Assay
Reporter gene assays are powerful tools for assessing the functional activity of a compound, i.e., whether it acts as an agonist or an antagonist.[19][20] These cell-based assays utilize a reporter gene (e.g., luciferase) under the transcriptional control of EREs.[21][22]
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, which endogenously expresses ERα) is cultured.[21] The cells are transfected with a plasmid containing an ERE-driven reporter gene.
-
Treatment: The transfected cells are treated with the test compound at various concentrations.
-
Incubation: Cells are incubated to allow for receptor activation, gene transcription, and translation of the reporter protein.
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured.[22]
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
Co-activator/Co-repressor Recruitment Assays
These assays directly measure the ligand-dependent interaction between the estrogen receptor and its co-regulator proteins. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly employed.[23][24][25] In a TR-FRET assay, the ER and a co-activator peptide are labeled with a donor and acceptor fluorophore, respectively.[23][25] An agonist-induced conformational change brings the fluorophores into proximity, allowing for energy transfer and the generation of a measurable signal.[23][25] This provides a quantitative measure of the efficacy of a compound in promoting the receptor-co-activator interaction essential for transcriptional activation.[25]
Conclusion and Future Directions
The intricate interplay between the components of conjugated estrogens and the ERα and ERβ subtypes is a complex field with significant implications for women's health. The differential binding affinities and subsequent activation of distinct signaling pathways underscore the need for a component-specific understanding of these widely used therapies. Future research should focus on elucidating the ER subtype selectivity of individual estrogenic metabolites and their downstream effects in various target tissues. Advanced techniques, including structural biology and genome-wide analyses, will be instrumental in designing the next generation of selective estrogen receptor modulators (SERMs) with improved efficacy and safety profiles. This detailed guide serves as a foundational resource for professionals dedicated to advancing the science of estrogen receptor signaling and endocrine-based therapeutics.
References
- 1. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships and Differential Interactions and Functional Activity of Various Equine Estrogens Medi… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Full-length estrogen receptor alpha and its ligand-binding domain adopt different conformations upon binding ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A ligand-induced conformational change in the estrogen receptor is localized in the steroid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Ligand Binding Effects on the Conformation of Estrogen Receptor α-DNA Complexes: A Combinational Quartz Crystal Microbalance with Dissipation and Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. The genomic landscape of estrogen receptor α binding sites in mouse mammary gland | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Role of Conjugated Estrogen sodium in non-reproductive tissues
An In-depth Technical Guide to the Role of Conjugated Estrogen Sodium in Non-Reproductive Tissues
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a complex mixture of equine-derived estrogens, has long been utilized in hormone replacement therapy to manage menopausal symptoms. Beyond its well-established effects on reproductive tissues, it exerts significant influence on a variety of non-reproductive systems. This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and physiological effects of conjugated estrogens on bone, the cardiovascular system, the central nervous system, and the skin. Quantitative data from key clinical trials are summarized, detailed experimental protocols are provided for critical assays, and complex biological pathways are visualized using Graphviz diagrams to offer a thorough resource for researchers and drug development professionals.
Introduction
Estrogens are critical signaling molecules that regulate a vast array of physiological processes in both females and males. Their effects are mediated primarily through estrogen receptors alpha (ERα) and beta (ERβ), as well as the G protein-coupled estrogen receptor (GPER)[1][2][3]. These receptors are expressed ubiquitously, highlighting the broad impact of estrogens beyond the reproductive axis. Conjugated estrogens, such as those found in Premarin®, provide a blend of estrogenic compounds that interact with these receptors to modulate cellular function in tissues like bone, the vasculature, the brain, and the skin[4]. Understanding these effects is paramount for developing targeted therapies and comprehending the full therapeutic and risk profile of estrogenic compounds.
Estrogen Signaling Pathways: An Overview
Estrogen action is multifaceted, initiated through two primary signaling pathways:
-
Genomic (Nuclear-Initiated) Signaling: This classical pathway involves estrogens diffusing across the cell membrane, binding to ERα or ERβ in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating transcription[2][3]. This process typically occurs over hours to days.
-
Non-Genomic (Membrane-Initiated) Signaling: This rapid pathway is initiated by estrogen binding to a subpopulation of ERs located at the plasma membrane (mERs) or to GPER[2][5]. This binding activates intracellular kinase cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, within seconds to minutes, leading to downstream cellular responses, including the modulation of transcription factor activity[1][6][7].
Role in Bone Metabolism
Estrogen is a primary regulator of bone remodeling, and its deficiency following menopause is a major cause of osteoporosis[8][9]. Conjugated estrogens mitigate postmenopausal bone loss by inhibiting bone resorption.
Mechanism of Action: Estrogen's primary effect on bone is the suppression of osteoclast activity and lifespan. It achieves this by:
-
Inhibiting Osteoclastogenesis: Estrogen modulates the production of cytokines essential for osteoclast differentiation, such as Interleukin-6 (IL-6), from bone marrow and osteoblasts[8][9].
-
Promoting Osteoclast Apoptosis: By reducing the lifespan of osteoclasts, estrogen decreases the overall number of active bone-resorbing cells[9].
-
Indirect Effects: Estrogen may also enhance intestinal calcium absorption and protect bone from the resorptive effects of parathyroid hormone (PTH)[9].
References
- 1. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Estrogen Receptor Function: Impact on the Human Endometrium [frontiersin.org]
- 6. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of estrogens on bone and other systems and hormonal substitute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen [courses.washington.edu]
Methodological & Application
Application of LC-MS for Analyzing Conjugated Estrogen Sodium Metabolites
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated estrogen sodium, a complex mixture of steroidal compounds derived from pregnant mares' urine or synthesized, is widely used in hormone replacement therapy.[1][2] Its metabolic fate in the body is intricate, involving numerous enzymatic conversions that lead to a wide array of active and inactive metabolites.[3][4][5] Understanding the metabolic profile of conjugated estrogens is crucial for assessing their efficacy, safety, and potential for drug-drug interactions. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical tool for the sensitive and specific quantification of these metabolites in biological matrices.[6][7] This application note provides a comprehensive overview and detailed protocols for the analysis of this compound metabolites using LC-MS.
Estrogen Metabolism
The metabolism of estrogens is a complex process primarily occurring in the liver, involving Phase I and Phase II enzymatic reactions.[4]
Phase I Metabolism: Hydroxylation The initial step in estrogen metabolism is hydroxylation, primarily carried out by cytochrome P450 (CYP) enzymes.[4] Estrone (B1671321) (E1) and Estradiol (E2), the main components of conjugated estrogens after deconjugation, are hydroxylated at various positions, with the most common being 2-, 4-, and 16α-hydroxylation.[3][8]
-
2-Hydroxylation: Catalyzed mainly by CYP1A1 and CYP1A2, this pathway leads to the formation of 2-hydroxyestrogens (e.g., 2-hydroxyestrone), which are generally considered to have weaker estrogenic activity and are associated with safer metabolic clearance.[4][8]
-
4-Hydroxylation: Mediated primarily by CYP1B1, this pathway produces 4-hydroxyestrogens (e.g., 4-hydroxyestrone).[4] These metabolites can be oxidized to quinones, which can react with DNA and potentially lead to genotoxic effects.[8]
-
16α-Hydroxylation: This pathway results in the formation of 16α-hydroxyestrone, which exhibits continued estrogenic signaling.[4]
Phase II Metabolism: Conjugation Following hydroxylation, the estrogen metabolites undergo conjugation reactions, which increase their water solubility and facilitate their excretion.[4]
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the metabolites.[3]
-
Sulfation: Sulfotransferases (SULTs) mediate the addition of a sulfonate group.[3]
-
Methylation: Catechol-O-methyltransferase (COMT) methylates the hydroxyl groups of catechol estrogens (2- and 4-hydroxyestrogens), which can reduce their oxidative potential.[4]
The conjugated forms, such as estrone sulfate, can also be deconjugated by sulfatases, acting as a reservoir for active estrogens.[3]
Below is a diagram illustrating the major estrogen metabolism pathways.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the accurate quantification of conjugated estrogen metabolites and depends on the biological matrix (e.g., serum, plasma, urine) and whether free, conjugated, or total metabolites are being measured.
a. Solid-Phase Extraction (SPE) for Conjugated Estrogens from Tablets [1][9]
This protocol is adapted from methods used for the analysis of conjugated estrogen tablets.
-
Sample Dissolution: Dissolve a known quantity of ground conjugated estrogen tablets in water with shaking until complete dissolution.[9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Waters Sep-Pak C18, 500 mg) by passing 3 mL of methanol (B129727) followed by 3 mL of 5% methanol in water.[1][9]
-
Sample Loading: Load the dissolved sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[1][9]
-
Elution: Elute the bound conjugated estrogens with 3 mL of methanol.[1][9]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 1:5 dilution with 0.1% formic acid in water) for LC-MS analysis.[1]
b. Liquid-Liquid Extraction (LLE) for Total Estrogens in Serum [10]
This protocol is for the analysis of total (free and deconjugated) estrogens and requires an initial enzymatic hydrolysis step.
-
Enzymatic Hydrolysis (for total estrogens): To 500 µL of serum, add a suitable enzyme mixture (e.g., β-glucuronidase/arylsulfatase) to deconjugate the metabolites. Incubate according to the enzyme manufacturer's instructions. For the analysis of free estrogens, this step is omitted.
-
Internal Standard Addition: Add an internal standard solution (e.g., isotopically labeled estrogens) to the serum sample and vortex.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the layers.[10]
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.[10]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a water:acetonitrile mixture (1:1, v/v).[10]
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.[10]
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. Optimization is recommended for specific analytes and matrices.
a. Liquid Chromatography (LC) Conditions
| Parameter | Setting | Reference |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) | [1] |
| Mobile Phase A | 0.1% Formic acid in water | [1] |
| Mobile Phase B | 0.1% Formic acid in methanol | [1] |
| Flow Rate | 0.35 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Injection Volume | 1 µL | [1] |
| Gradient | Start at 21% B, increase to 33% B in 5 min, to 53% B in 45 min, to 98% B in 60 min, hold for 5 min, then re-equilibrate at 21% B for 5 min. | [1] |
b. Mass Spectrometry (MS) Conditions
| Parameter | Setting | Reference |
| Ionization Mode | Negative Ion Electrospray Ionization (ESI-) | [1] |
| Spray Voltage | -2.6 kV | [1] |
| Capillary Temperature | 360°C | [1] |
| Sheath Gas | 50 (arbitrary units) | [1] |
| Auxiliary Gas | 10 (arbitrary units) | [1] |
| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Q-Exactive) | [1] |
| Resolution | 140,000 at m/z 200 | [1] |
| Scan Range | m/z 250-700 | [1] |
Data Presentation
Quantitative analysis of conjugated estrogen metabolites is essential for pharmacokinetic and metabolic studies. The following table summarizes representative quantitative data for some key estrogen components.
Table 1: Representative Quantitative Data for Selected Conjugated Estrogens
| Analyte | Concentration Range | Matrix | LC-MS Method | Reference |
| Estrone (E1) | Mean: 9.5 pg/mL (older men) | Serum | LC-MS/MS with derivatization | [11] |
| 17β-Estradiol (E2) | Mean: 2.7 pg/mL (postmenopausal women) | Serum | LC-MS/MS with derivatization | [11] |
| Total 4-MeO-E2 | Significantly higher in females vs. males | Serum | LC-MS/MS with derivatization | [11] |
| 15 Estrogen Metabolites | Lower limit of quantitation: 8 pg/mL | Serum | HPLC-tandem MS | [12] |
| Estrone-3-sulfate, Equilin-3-sulfate, and others | Relative amounts in tablets | Tablets | UHPLC-HRMS | [1] |
Experimental Workflow
The general workflow for the LC-MS analysis of conjugated estrogen metabolites is depicted below.
Conclusion
LC-MS is an indispensable technique for the detailed analysis of this compound metabolites.[6] The high sensitivity and selectivity of modern LC-MS instrumentation, coupled with robust sample preparation methods, allow for the accurate quantification of a wide range of estrogen metabolites in complex biological matrices. The protocols and information provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working in this area. Further method development and validation are crucial for specific applications and to expand the panel of quantifiable metabolites.
References
- 1. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated estrogens - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. allergyresearchgroup.com [allergyresearchgroup.com]
- 5. Estrogens, Conjugated | C18H21NaO5S | CID 45357473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative measurement of endogenous estrogens and estrogen metabolites in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Estrogenic Potency of Conjugated Estrogen Sodium: In Vitro Bioassay Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated Estrogens (CEs), such as Conjugated Estrogen sodium, are complex mixtures of steroidal estrogens widely used in hormone replacement therapy.[1] The principal components include sodium estrone (B1671321) sulfate (B86663) and sodium equilin (B196234) sulfate, along with a variety of other estrogenic compounds.[1][2] Given the multicomponent nature of this drug substance, ensuring consistent estrogenic potency is critical for therapeutic efficacy and safety. In vitro bioassays provide a powerful and efficient means to characterize the estrogenic activity of CEs and their formulations.
This document provides detailed protocols for three widely used in vitro bioassays for determining estrogenic potency: the MCF-7 Cell Proliferation (E-Screen) Assay, the T47D-KBluc Luciferase Reporter Assay, and the Yeast Estrogen Screen (YES) Assay.
Estrogen Signaling Pathway
Estrogens exert their effects primarily through binding to and activating estrogen receptors (ERs), which are members of the nuclear receptor superfamily.[3] The two main subtypes are ERα and ERβ. The activation of these receptors can occur through genomic and non-genomic pathways, leading to changes in gene expression and cellular responses.[4][5]
The genomic pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus.[5] This binding event causes the dissociation of heat shock proteins (HSP), receptor dimerization, and translocation to the nucleus.[6] The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, modulating their transcription.[3][7] This process ultimately leads to the synthesis of proteins that mediate the physiological effects of estrogens.
Figure 1. Simplified Genomic Estrogen Signaling Pathway.
MCF-7 Cell Proliferation (E-Screen) Assay
The E-Screen assay is based on the principle that the proliferation of the human breast cancer cell line, MCF-7, is estrogen-dependent.[8] The rate of cell proliferation is proportional to the estrogenic potency of the test substance.
Experimental Protocol
Figure 2. Workflow for the MCF-7 E-Screen Assay.
Materials:
-
MCF-7 human breast cancer cell line (e.g., MCF-7 BUS)[9][10]
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-dextran stripped
-
Trypsin-EDTA
-
17β-Estradiol (E2) as a positive control
-
This compound
-
Sulforhodamine B (SRB)
-
Tris buffer
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS. For the assay, cells are cultured in phenol red-free DMEM with 10% charcoal-dextran stripped FBS to remove endogenous estrogens.[11][12]
-
Cell Seeding: Trypsinize the cells, count them, and seed them into 96-well plates at an optimized density.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound test sample or the 17β-estradiol standard.
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.
-
Staining: After incubation, fix the cells with cold trichloroacetic acid. Wash the plates and stain the cells with SRB dye.
-
Measurement: Solubilize the bound dye with Tris buffer and measure the absorbance at 492 nm.[8]
-
Data Analysis: The estrogenic potency is determined by comparing the proliferative effect of the test substance with that of the 17β-estradiol standard. The Relative Proliferative Effect (RPE) is calculated.
T47D-KBluc Luciferase Reporter Assay
This assay utilizes the T47D human breast cancer cell line, which has been stably transfected with a reporter gene construct containing estrogen-responsive elements (EREs) linked to a luciferase gene.[13] When an estrogenic compound binds to the endogenous estrogen receptors in these cells, it activates the transcription of the luciferase gene, leading to the production of light upon addition of a substrate.
Experimental Protocol
References
- 1. Conjugated estrogens - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. E-SCREEN - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The E-screen assay: a comparison of different MCF7 cell stocks. | Semantic Scholar [semanticscholar.org]
- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Animal Models for Long-Term Conjugated Estrogen Sodium Studies
Introduction
Conjugated Estrogens (CE), and specifically Conjugated Estrogen sodium, are widely used in hormone replacement therapy (HRT) to alleviate symptoms associated with menopause and to manage long-term health risks such as osteoporosis.[1][2] To understand the complex physiological effects, safety profile, and therapeutic efficacy of long-term CE administration, robust and well-characterized animal models are essential. These models are crucial for preclinical research and drug development, allowing for the investigation of systemic effects on various target organs, including bone, the uterus, and the cardiovascular system.[3][4]
This document provides detailed application notes and experimental protocols for establishing animal models for long-term studies involving this compound. The primary focus is on the ovariectomized (OVX) rodent model, which simulates the estrogen-deficient state of postmenopause.[5][6]
Selection of an Animal Model
The choice of animal model is critical for the translational validity of preclinical findings.[7] The most common and well-validated models for studying estrogen deficiency and replacement are surgically-induced menopausal models, primarily through ovariectomy (surgical removal of the ovaries).
Ovariectomized (OVX) Rodent Model: The OVX rat or mouse is the most widely used model due to its cost-effectiveness, short lifespan, and the extensive body of existing research.[5] Ovariectomy induces a rapid and profound estrogen-deficient state, leading to physiological changes that mimic human menopause, such as bone loss and uterine atrophy.[3][8][9] This makes it an excellent model for assessing the efficacy of estrogen-based therapies in preventing or reversing these changes.[9]
Chemically-Induced Menopause Models: An alternative is the use of chemicals like 4-vinylcyclohexene (B86511) diepoxide (VCD), which induces a gradual state of ovarian failure by selectively destroying ovarian follicles.[7][10] This model more closely mimics the human perimenopausal transition. However, the ovariectomy model remains a more standardized and predictable approach for studying the effects of complete estrogen loss.[7]
Non-Human Primate (NHP) Model: Cynomolgus macaques are highly valuable for translational research due to their close physiological and genetic similarity to humans, including a 28-day menstrual cycle and natural ovarian senescence.[11][12] They have been used to study the effects of conjugated equine estrogens (CEE) on various tissues, including the mammary gland and central nervous system.[12][13][14] However, the high cost, long study duration, and ethical considerations make NHPs less feasible for initial, large-scale screening studies.
Recommendation: For establishing a foundational model for long-term this compound studies, the ovariectomized (OVX) rat is recommended. Sprague-Dawley or Wistar rats are commonly used strains.
Table 1: Comparison of Animal Models for Menopause Research
| Feature | Ovariectomized (OVX) Rodent | Chemically-Induced (VCD) Rodent | Ovariectomized Non-Human Primate |
| Menopause Induction | Abrupt surgical removal of ovaries[5] | Gradual, chemically-induced ovarian failure[10] | Abrupt surgical removal of ovaries[13] |
| Translational Relevance | Good for estrogen deficiency; lacks perimenopause transition[10] | Excellent; mimics human perimenopause and hormonal cycling[7] | Excellent; high physiological and genetic similarity to humans[12] |
| Key Advantages | Cost-effective, rapid onset, highly reproducible, extensive literature[5] | Mimics natural menopausal transition, dissociates age from hormone loss[7] | High predictive validity for human outcomes[7][11] |
| Key Disadvantages | Does not model perimenopause, abrupt hormone loss is not physiological[10] | Potential for off-target toxicity of the chemical agent (VCD)[7] | High cost, long lifespan, complex husbandry, ethical considerations |
| Typical Use Case | Foundational studies on osteoporosis, uterine health, and metabolic changes[2][3] | Studies focused on the perimenopausal transition | Late-stage preclinical studies requiring high translational relevance[14] |
Experimental Protocols
The following protocols detail the procedures for a long-term study using the ovariectomized rat model.
Protocol 1: Ovariectomy (OVX) Surgical Procedure
Objective: To induce an estrogen-deficient state mimicking postmenopause.
Materials:
-
Female Sprague-Dawley rats (3-6 months old)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, forceps, scissors, wound clips or sutures)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Sterile saline
-
Analgesics (e.g., Buprenorphine, Carprofen)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before surgery. Fast the animals overnight prior to the procedure.
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate method. Administer a pre-operative dose of analgesic.
-
Surgical Site Preparation: Shave the fur on the dorsal side, just caudal to the rib cage. A bilateral or single dorsal midline incision can be used. Disinfect the surgical area with antiseptic solution.
-
Incision: Make a small (~1-2 cm) skin incision through the skin and underlying muscle layers to enter the peritoneal cavity. The ovaries are typically located in the retroperitoneal space, embedded in a fat pad.
-
Ovary Exteriorization: Gently locate and exteriorize one ovary and the associated oviduct and uterine horn through the incision.
-
Ovary Removal: Place a ligature securely around the uterine horn, just below the ovary, and around the ovarian blood vessels. Excise the ovary distal to the ligature.
-
Inspection and Closure: Inspect the area for any bleeding. Return the uterine horn to the abdominal cavity. Repeat the procedure for the second ovary.
-
Suturing: Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
-
Post-Operative Care: Administer post-operative analgesics as required. House the animals individually and monitor them daily for signs of pain, infection, or distress. Allow a recovery period of at least two weeks before starting treatment to ensure complete depletion of endogenous hormones.[15] Sham-operated control animals should undergo the same procedure without the removal of the ovaries.
Protocol 2: Preparation and Long-Term Administration of this compound
Objective: To administer a consistent dose of this compound over a prolonged period.
Materials:
-
This compound (CES)
-
Vehicle (e.g., sterile saline, sesame oil, or water for injection)
-
Administration method:
-
Subcutaneous slow-release pellets: Commercially available or can be prepared. This is the preferred method for long-term studies to ensure stable plasma levels.[15][16]
-
Subcutaneous injections: Requires frequent handling.
-
Oral gavage: Requires daily administration and can be stressful for the animals.[16]
-
Procedure (Using Slow-Release Pellets):
-
Dose Determination: The dose of CES should be based on previous studies with similar compounds (e.g., 17β-estradiol) and the specific research question. A common approach is to use a dose that prevents ovariectomy-induced bone loss without causing significant uterine hyperplasia.[2]
-
Pellet Implantation:
-
Briefly anesthetize the rat.
-
Shave a small patch of fur on the back, between the scapulae.
-
Disinfect the area.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the slow-release pellet into the pocket.
-
Close the incision with a single wound clip or suture.
-
-
Treatment Groups: A typical study design would include:
-
Group 1: Sham-operated + Placebo pellet
-
Group 2: Ovariectomized (OVX) + Placebo pellet
-
Group 3: OVX + Low-dose CES pellet
-
Group 4: OVX + High-dose CES pellet
-
-
Duration: Long-term studies can range from 3 to 12 months or longer, depending on the endpoints being investigated.[2][17] Pellets may need to be replaced according to their specified release duration (e.g., 60 or 90 days).[15]
Protocol 3: Endpoint Analysis and Data Collection
Objective: To assess the systemic effects of long-term CES treatment.
1. Bone Health Assessment:
-
Method: Dual-energy X-ray absorptiometry (DXA) for in-vivo measurement of bone mineral density (BMD) at baseline and regular intervals.
-
Procedure: Anesthetize the animal and place it on the DXA scanner. Perform scans of the lumbar spine and femur.
-
Ex-vivo analysis: At the end of the study, collect femurs and tibias for micro-computed tomography (μCT) analysis to assess bone microarchitecture and for bone histomorphometry.[3][9]
2. Uterine Health Assessment:
-
Method: At necropsy, carefully dissect and weigh the uterus (wet weight).[2]
-
Procedure: Fix the uterine tissue in 10% neutral buffered formalin for histopathological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Analysis: Evaluate for signs of atrophy, hypertrophy, or endometrial hyperplasia.[18][19]
3. Serum Biomarker Analysis:
-
Method: Collect blood samples via tail vein or cardiac puncture at specified time points.
-
Procedure: Separate serum and store at -80°C.
-
Analysis: Use ELISA or other immunoassays to measure levels of:
-
Estradiol (B170435) (to confirm ovariectomy and assess drug levels)
-
Markers of bone turnover (e.g., P1NP, CTX-I)
-
Lipid profile (e.g., total cholesterol, triglycerides)[3]
-
Data Presentation
Quantitative data from long-term estrogen studies should be summarized to facilitate comparison.
Table 2: Summary of Quantitative Effects of Long-Term Estrogen Administration in Ovariectomized Rodents
| Animal Model | Estrogen Type & Daily Dose | Duration | Key Quantitative Findings | Reference(s) |
| Ovariectomized (OVX) Rat | 17β-Estradiol (E2), 5 µ g/day | 12 months | Bone Mineral Content (BMC): Increased by ~59% vs. OVX controls. Uterine Weight: Increased significantly vs. OVX controls. Pituitary Weight: Increased ~15-fold vs. all other groups. | [2] |
| OVX Rat | 16α-Hydroxyestrone, 2000 µg/kg/day | 60 days | Bone: Prevented OVX-induced bone loss. Uterus: Acted as a partial agonist on uterine weight. Serum Cholesterol: Lowered serum cholesterol. | [3] |
| OVX Rat | 17β-Estradiol (E2), 40 µg/kg/day | 8 weeks | Bone Volume: Did not significantly restore bone volume lost after a 13-week post-OVX period. Suppressed bone formation indices. | [8] |
| OVX Rat | 17β-Estradiol, 400 µ g/100g BW (twice weekly) | 12 months | Bone Ash Content: Returned decreased ash content to normal. Bone Resorption: Returned increased bone collagenolytic activity to normal. | [17] |
| OVX Cynomolgus Monkey | Conjugated Equine Estrogens (Premarin) | 24 months | Serum Estradiol: Maintained elevated serum E2 levels (~100-120 pg/ml) compared to OVX controls (<7 pg/ml). | [14] |
Visualizations: Pathways and Workflows
Estrogen Signaling Pathways
Estrogens, including the components of CES, exert their effects through multiple signaling pathways. They bind to estrogen receptors (ERα and ERβ), which can trigger both slow genomic and rapid non-genomic responses.[4][20][21]
-
Genomic Pathway: The estrogen-ER complex translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and regulates the transcription of target genes.[21][22]
-
Non-Genomic Pathway: Membrane-associated ERs can rapidly activate intracellular kinase cascades (e.g., MAPK, PI3K/Akt), influencing cellular function independent of gene transcription.[20][21][22]
Caption: Genomic and non-genomic estrogen signaling pathways.
Experimental Workflow
A logical workflow is essential for the successful execution of a long-term study.
Caption: Overall experimental workflow for a long-term study.
Ovariectomy Procedure Workflow
This diagram details the key steps of the recommended surgical procedure.
Caption: Step-by-step workflow for the ovariectomy surgery.
References
- 1. imrpress.com [imrpress.com]
- 2. Effects of long-term treatment with estradiol or clomiphene citrate on bone maintenance, and pituitary and uterine weights in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of long-term continuous release of 16 alpha-hydroxyestrone and 17 beta-estradiol on bone, uterus, and serum cholesterol in ovariectomized adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen does not restore bone lost after ovariectomy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of estrogen on the restoration of bone mass and bone quality in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A hormonally relevant model for human menopause [jax.org]
- 11. Impact of 6 month conjugated equine estrogen versus estradiol-treatment on biomarkers and enriched gene sets in healthy mammary tissue of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of Two Years of Conjugated Equine Estrogens on Cholinergic Neurons in Young and Middle-Aged Ovariectomized Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. Effect of estrogen and progesterone on the development of endometrial hyperplasia in the Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 20. ahajournals.org [ahajournals.org]
- 21. biochemia-medica.com [biochemia-medica.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Cells with Conjugated Estrogen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated Estrogen sodium is a mixture of estrogenic compounds, primarily composed of sodium estrone (B1671321) sulfate (B86663) and sodium equilin (B196234) sulfate. It is widely used in hormone replacement therapy and has significant effects on cell proliferation, differentiation, and gene expression in estrogen-responsive cells. These application notes provide detailed protocols for the in vitro treatment of cells with this compound, with a focus on the well-established estrogen-responsive human breast cancer cell line, MCF-7. The provided methodologies for cell culture, treatment, and subsequent analysis can be adapted for other relevant cell lines.
Data Presentation
The following tables summarize quantitative data on the effects of estrogen treatment on MCF-7 cells, providing a reference for expected outcomes.
Table 1: Dose-Dependent Effect of Estrogen on MCF-7 Cell Proliferation
| Treatment Concentration | Proliferation (% of Vehicle Control) |
| Vehicle (e.g., 0.1% Ethanol) | 100% |
| 10 pM Estradiol | ~150% |
| 100 pM Estradiol | ~250%[1] |
| 1 nM Estradiol | ~260%[2] |
| 10 nM Estradiol | Significant increase[1] |
| 100 nM Estradiol | Maximum stimulation[1] |
Note: The proliferative response to this compound may vary. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 2: Time-Course of Estrogen-Induced Gene Expression in MCF-7 Cells
| Time Point | Gene | Fold Induction (relative to control) |
| 3-4 hours | Signaling & Proliferation Genes (e.g., TFF1, PGR, GREB1) | Significant upregulation[3] |
| 24 hours | Cell Cycle & DNA Repair Genes | Significant upregulation |
Note: The timing of gene expression changes can vary depending on the specific gene and the concentration of this compound used.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (B145695) (100%, sterile) or Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Dissolving the Compound: Prepare a stock solution of this compound in 100% ethanol or DMSO.[4] For example, to make a 10 mM stock solution, dissolve the appropriate weight of the powder in the required volume of solvent.
-
Working Concentrations: Prepare intermediate, working concentrations (e.g., 1 µM, 10 µM, 100 µM) from the main stock solution using the same solvent.[4]
-
Storage: Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Cell Culture and Treatment
Recommended Cell Line: MCF-7 (human breast adenocarcinoma)
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin)
-
Hormone-free medium (Phenol red-free EMEM with 10% charcoal-stripped FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
Protocol:
-
Cell Culture: Culture MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Starvation: To sensitize the cells to estrogen treatment, replace the complete growth medium with hormone-free medium for at least 72 hours prior to the experiment.[5] This step is crucial to reduce the background effects of estrogenic compounds present in standard serum and phenol (B47542) red.
-
Seeding: Seed the hormone-starved MCF-7 cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a predetermined density. Allow the cells to attach overnight.
-
Treatment: Dilute the this compound working stock solution in hormone-free medium to the final desired concentrations. Remove the medium from the cells and add the treatment medium. Include a vehicle control group treated with the same concentration of the solvent (ethanol or DMSO) used for the stock solution.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Protocol:
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the previous protocol. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).
Protocol:
-
Protein Extraction: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., ERα, p-Akt, total Akt) overnight at 4°C.[2][7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Gene Expression Analysis (RT-qPCR)
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes in response to treatment.
Protocol:
-
RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[2]
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., TFF1, PGR) and a housekeeping gene (e.g., ACTB, GAPDH), and the diluted cDNA.[2]
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene.[2]
Mandatory Visualizations
Caption: Estrogen signaling pathways.
Caption: Experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Individual Components from Conjugated Estrogen Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the isolation and analysis of individual components from complex conjugated estrogen mixtures. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Introduction to Conjugated Estrogen Analysis
Conjugated estrogens are a complex mixture of steroidal compounds, primarily composed of the sodium salts of water-soluble estrogen sulfates.[1] These mixtures are utilized in hormone replacement therapy.[2] The accurate isolation and quantification of individual estrogen components are critical for quality control, pharmacokinetic studies, and the development of new drug formulations. The primary components of interest often include estrone (B1671321) sulfate (B86663), equilin (B196234) sulfate, and their various metabolites and isomers.[1]
Analytical Techniques for Estrogen Isolation
The separation of structurally similar estrogens from a complex matrix presents a significant analytical challenge. The most common and effective techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of both conjugated and unconjugated estrogens.[3] Reversed-phase HPLC is frequently used to separate these compounds based on their hydrophobicity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for estrogen analysis.[5] However, due to the low volatility of estrogens, a derivatization step is necessary to improve their chromatographic behavior.[5] This technique often requires an initial hydrolysis step to cleave the conjugate groups.[6]
-
Capillary Electrophoresis (CE) is a high-efficiency separation method that separates ions based on their electrophoretic mobility.[7] It has been successfully applied to the separation of various estrogen conjugates.[8]
Experimental Protocols
Sample Preparation from Pharmaceutical Formulations (Tablets)
This protocol is adapted from FDA guidelines for the analysis of conjugated estrogen tablets.[9]
-
Tablet Coating Removal: Weigh a sufficient number of tablets to obtain at least 3.6 mg of conjugated estrogens. Place the tablets in a flask with 15 mL of deionized water and shake until the outer coating is dissolved. Decant the water, rinse with another 15 mL of water, and discard the rinse.[9]
-
Drying and Pulverization: Transfer the washed tablets to a pre-weighed boat and dry in a vacuum oven at room temperature until a constant weight is achieved. Grind the dried tablets into a uniform powder.[9]
-
Dissolution: Transfer an amount of powder equivalent to approximately 0.6 mg of conjugated estrogens into a 125-mL Erlenmeyer flask. Add 50 mL of water, stopper the flask, and shake for two hours until the powder is completely dissolved.[9]
-
Clarification: Centrifuge the solution at 3000 x g for 15 minutes to remove any insoluble excipients.[9]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., Waters Sep-Pak C18, 500 mg) with 3 mL of methanol (B129727), followed by 3 mL of 5% methanol in water.[9]
-
Pass the clarified supernatant through the conditioned cartridge.[9]
-
Wash the cartridge with an additional 3 mL of 5% methanol in water.[9]
-
Elute the bound estrogens with 3 mL of methanol.[9]
-
Dry the eluate under a stream of nitrogen to a final volume of approximately 1.0 mL.[9]
-
Filter the resulting solution through a 0.45 µm nylon filter prior to analysis.[9]
-
Protocol 1: HPLC Separation of Conjugated Estrogens
This protocol provides a general method for the separation of conjugated estrogens using reversed-phase HPLC.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.[3]
-
Column: A Discovery HS C18 column (15 cm × 4.6 mm, 5 µm) is recommended.[10]
-
Mobile Phase:
-
Mobile Phase A: 10 mM potassium phosphate (B84403) (unadjusted pH).[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Mobile Phase C: Methanol.[10]
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV at 220 nm.[10]
-
Injection Volume: 10 µL of the prepared sample.[10]
Protocol 2: GC-MS Analysis of Estrogens (after hydrolysis and derivatization)
This protocol outlines the steps for analyzing estrogens by GC-MS, which requires hydrolysis of the conjugates and derivatization of the free estrogens.[5]
-
Enzymatic Hydrolysis: To analyze the total estrogen content, the sulfate and glucuronide conjugates must first be cleaved. This is typically achieved by treating the sample with β-glucuronidase and sulfatase enzymes.[6]
-
Extraction: After hydrolysis, the free estrogens are extracted from the aqueous matrix using an organic solvent such as chloroform (B151607) or ethyl acetate.[11]
-
Derivatization: To increase volatility for GC analysis, the extracted estrogens must be derivatized. A common method is silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9] The sample is heated with the derivatizing agent (e.g., at 60-80°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) ethers.[5]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.[5]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is recommended (30 m x 0.25 mm x 0.25 µm).[5]
-
GC Conditions:
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Protocol 3: Capillary Electrophoresis (CE) for Intact Conjugated Estrogens
CE allows for the direct analysis of intact estrogen conjugates without the need for hydrolysis or derivatization.[8]
-
CE System: A standard CE instrument with a UV or mass spectrometry detector.[8]
-
Capillary: Fused-silica capillary (e.g., 85 cm total length).[8]
-
Background Electrolyte: 50 mM ammonium (B1175870) acetate, pH 9.5.[8] This alkaline buffer system allows for the separation of anionic estrogen conjugates.[8]
-
Separation Voltage: 15 kV.[8]
-
Detection: Time-of-flight mass spectrometry (TOF/MS) in negative ion mode provides high sensitivity and specificity.[8] UV detection is also an option.[7]
-
Sample Introduction: The sample is introduced into the capillary by pressure or electrokinetic injection.[7]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes key performance characteristics of the described analytical techniques for the analysis of conjugated estrogens.
| Parameter | HPLC-UV | GC-MS (after hydrolysis) | Capillary Electrophoresis-MS |
| Analytes | Conjugated & Unconjugated Estrogens | Total Estrogens (as free forms) | Intact Conjugated Estrogens |
| Sample Prep | SPE | Hydrolysis, Extraction, Derivatization | Dilution/Filtration |
| Resolution | Good to Excellent | Excellent | Very High |
| Sensitivity | ng/mL range | pg/mL to ng/mL range | fmol/mL to pmol/mL range[12] |
| Throughput | Moderate | Low to Moderate | High |
| Advantages | Robust, widely available | High sensitivity and specificity | High efficiency, direct analysis |
| Disadvantages | Moderate sensitivity | Destructive, requires derivatization | Requires specialized equipment |
Visualizations
Experimental Workflows
Caption: General Workflow for Estrogen Isolation from Tablets.
Caption: Detailed GC-MS Analysis Workflow.
Signaling Pathways
References
- 1. US20040072812A1 - Process for isolating conjugated estrogens - Google Patents [patents.google.com]
- 2. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis of pharmaceutical estrogens in raw materials and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
- 7. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
- 12. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Estrogen Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of estrogen conjugates. Estrogens, a class of steroid hormones, undergo extensive metabolism, resulting in the formation of sulfate (B86663) and glucuronide conjugates. Accurate analysis of these conjugated forms is crucial in various fields, including endocrinology, pharmacology, and environmental science. This application note details optimized sample preparation techniques, chromatographic conditions, and detection parameters. It also includes structured tables for easy comparison of different methodologies and visual diagrams to illustrate experimental workflows and biochemical pathways.
Introduction
Estrogen conjugates, primarily sulfates and glucuronides, are the major circulating and excretory forms of estrogens in the body. Their analysis presents analytical challenges due to their structural similarity and the complexity of biological matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal resolution and sensitivity. This guide outlines effective strategies for developing and validating HPLC methods tailored for estrogen conjugate analysis.
Signaling Pathways and Conjugation of Estrogens
Estrogens are metabolized in the liver and other tissues, where they are conjugated with sulfate or glucuronic acid. This process increases their water solubility and facilitates their excretion. The diagram below illustrates the general pathway of estrogen conjugation.
Application Notes and Protocols for Studying Menopausal Symptoms in Rats using Conjugated Estrogen Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menopause is characterized by a decline in ovarian estrogen production, leading to a range of physiological and psychological symptoms, including vasomotor instability (hot flashes), mood disturbances like anxiety and depression, and metabolic changes. The ovariectomized (OVX) rat is a well-established and validated animal model that mimics the estrogen-deficient state of menopause, providing a crucial platform for studying the pathophysiology of menopausal symptoms and evaluating potential therapeutic interventions.[1] Conjugated Estrogen sodium, a mixture of estrogenic compounds, is a widely prescribed hormone therapy for managing menopausal symptoms in women. These application notes provide detailed protocols for utilizing this compound in the OVX rat model to study its effects on key menopausal symptoms.
Ovariectomized (OVX) Rat Model of Menopause
The surgical removal of the ovaries in female rats (ovariectomy) induces a state of estrogen deficiency that closely resembles human menopause. This model is characterized by physiological changes such as increased bone turnover, altered thermoregulation, and changes in brain neurochemistry, making it an ideal preclinical tool.[1]
Protocol 1: Ovariectomy Procedure
-
Animals: Adult female Sprague-Dawley or Wistar rats (typically 3-4 months old) are commonly used. Animals should be allowed to acclimate for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or a combination of ketamine/xylazine injected intraperitoneally).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and sterilize a small area of skin on the dorsal side, just below the rib cage.
-
Make a small midline incision through the skin and underlying muscle layer.
-
Locate the ovaries, which are situated in the perirenal fat pads.
-
Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.
-
Excise the ovaries.
-
Close the muscle and skin layers with appropriate sutures or surgical staples.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animals for recovery. Allow a recovery period of at least two weeks before initiating experimental treatments to ensure the depletion of endogenous estrogens.
-
Sham Control: A sham-operated group, where animals undergo the same surgical procedure without the removal of the ovaries, should be included as a control.
Preparation and Administration of this compound
This compound can be administered through various routes, with oral gavage being a common method that mimics the clinical route of administration in humans.
Protocol 2: Drug Preparation and Oral Administration
-
Drug Formulation: this compound (e.g., Premarin®) tablets can be crushed and suspended in a suitable vehicle, such as distilled water or a 0.5% carboxymethylcellulose solution. The concentration should be calculated to deliver the desired dose in a manageable volume (typically 1-2 ml/kg body weight).
-
Dosage: Dosages can vary depending on the specific research question. A dose of 0.2 mg/kg has been used in studies with ovariectomized rats to assess estrogenic activity.[2] It is recommended to perform a dose-response study to determine the optimal dose for the desired effects.
-
Administration:
-
Gently restrain the rat.
-
Using a ball-tipped oral gavage needle, carefully insert the needle into the esophagus and deliver the drug suspension directly into the stomach.
-
Administer the vehicle solution to the control groups (Sham and OVX-Vehicle).
-
Treatment duration can range from a few days to several weeks, depending on the experimental design.
-
Assessment of Menopausal Symptoms
Vasomotor Symptoms (Hot Flashes)
In rats, a key indicator of vasomotor instability analogous to hot flashes is an increase in tail skin temperature (TST). This is due to peripheral vasodilation, a primary mechanism of heat dissipation in rodents.[3]
Protocol 3: Tail Skin Temperature (TST) Measurement
-
Acclimation: Acclimate the rats to the testing environment and the measurement procedure for several days to minimize stress-induced temperature changes.
-
Measurement:
-
Gently restrain the rat.
-
A temperature probe (thermocouple) is attached to the ventral surface of the tail, typically 2 cm from the base.[4]
-
Record the temperature using a data acquisition system. Measurements can be taken at specific time points or continuously using telemetry systems for freely moving animals.
-
-
Expected Outcome: Ovariectomized rats typically exhibit a significantly elevated basal TST compared to sham-operated controls.[5][6][7] Effective estrogen treatment is expected to reduce the TST in OVX rats towards the levels seen in sham animals.
Anxiety-Like Behavior
The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol 4: Elevated Plus Maze (EPM) Test
-
Apparatus: The maze consists of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.[8]
-
The session is typically recorded by a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Expected Outcome: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic (anxiety-reducing) effect. Ovariectomy can increase anxiety-like behavior, and estrogen treatment may reverse this effect.
Depressive-Like Behavior
The Forced Swim Test (FST) is a common behavioral paradigm used to screen for antidepressant-like activity. The test is based on the principle that an animal will cease to struggle and become immobile when placed in an inescapable stressful situation.
Protocol 5: Forced Swim Test (FST)
-
Apparatus: A transparent cylinder (approximately 40 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Place the rat in the cylinder for a 15-minute session. This is to induce a state of immobility on the subsequent test day.
-
Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for a 5-minute session. The session is recorded for scoring.
-
-
Parameters Measured:
-
Immobility time: The duration for which the rat remains floating motionless or makes only small movements necessary to keep its head above water.
-
Swimming time: Time spent making active swimming motions.
-
Climbing time: Time spent making active movements with forepaws in and out of the water, usually directed against the walls.
-
-
Expected Outcome: An increase in immobility time is interpreted as a depressive-like state. Antidepressant treatments, including some estrogen formulations, have been shown to decrease immobility time and increase active behaviors like swimming or climbing.[9][10][11]
Data Presentation
The following tables provide a summary of representative quantitative data from studies investigating the effects of ovariectomy and estrogen replacement on menopausal-like symptoms in rats.
Table 1: Effect of Estrogen on Tail Skin Temperature (TST) in OVX Rats
| Group | Mean Tail Skin Temperature (°C) ± SEM |
| Sham Control | 27.0 ± 0.2 |
| OVX + Vehicle | 28.4 ± 0.3 |
| OVX + 17β-Estradiol (1.0 µ g/day ) | 28.2 ± 0.4 |
Data adapted from Kobayashi et al. (2000).[5] Note: The study used 17β-Estradiol, but similar trends are expected with effective doses of this compound.
Table 2: Effect of Estrogen on Elevated Plus Maze (EPM) Performance in OVX Rats
| Group | Time in Open Arms (seconds) ± SEM | % Open Arm Entries ± SEM |
| Sham (Proestrus) | 65.3 ± 10.2 | 45.1 ± 5.6 |
| Sham (Diestrus) | 30.1 ± 8.5 | 38.2 ± 6.1 |
| OVX + Vehicle | 25.5 ± 7.9 | 35.5 ± 4.8 |
| OVX + Estradiol (B170435) | 58.9 ± 9.7 | 48.3 ± 5.2 |
Data synthesized from representative findings in the literature. Higher values in open arms indicate reduced anxiety.[12]
Table 3: Effect of Estrogen on Forced Swim Test (FST) Behavior in OVX Rats
| Group | Immobility Time (seconds) ± SEM | Swimming Time (seconds) ± SEM |
| OVX + Vehicle | 155 ± 15 | 80 ± 12 |
| OVX + Estradiol Benzoate | 45 ± 8 | 240 ± 10 |
Data adapted from Rachman et al. (1998).[9] Note: This study used Estradiol Benzoate. A decrease in immobility time suggests an antidepressant-like effect.
Experimental Workflow and Signaling Pathways
Experimental Workflow
Hypothalamic Signaling Pathway in Thermoregulation
Estrogens play a critical role in regulating body temperature by acting on specific nuclei within the hypothalamus, such as the preoptic area (POA). The decline in estrogen following ovariectomy disrupts this regulation, leading to vasomotor instability. Conjugated estrogens can restore this balance by activating estrogen receptors (ERs) and modulating neurotransmitter systems.
Mechanism of Action: Conjugated estrogens bind to estrogen receptors (ERα, ERβ, and G protein-coupled estrogen receptors) in the hypothalamus.[13][14] This activation triggers intracellular signaling cascades that modulate the activity of key neurotransmitter systems involved in thermoregulation, primarily serotonin (5-HT) and norepinephrine (NE).[15][16] Estrogen generally enhances serotonergic function and attenuates noradrenergic activity in the preoptic area. This helps to stabilize the thermoregulatory set-point, leading to a narrowing of the thermoneutral zone and preventing the inappropriate peripheral vasodilation that manifests as an increased tail skin temperature.[17]
Conclusion
The use of this compound in the ovariectomized rat model provides a robust and clinically relevant framework for investigating the mechanisms underlying menopausal symptoms and for the preclinical evaluation of potential therapies. The protocols outlined here for assessing vasomotor, anxiety-like, and depressive-like behaviors offer standardized methods to quantify the efficacy of such interventions. By understanding the intricate signaling pathways involved, researchers can further refine and develop targeted treatments for the multifaceted symptoms of menopause.
References
- 1. An Improved Method for Recording Tail Skin Temperature in the Rat Reveals Changes During the Estrous Cycle and Effects … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Method for Recording Tail Skin Temperature in the Rat Reveals Changes During the Estrous Cycle and Effects of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Elevation of tail skin temperature in ovariectomized rats in relation to menopausal hot flushes. | Semantic Scholar [semanticscholar.org]
- 6. premarin.com [premarin.com]
- 7. drugs.com [drugs.com]
- 8. Estrogen replacement in ovariectomized rats affects strategy selection in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen effects on the forced swim test differ in two outbred rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrous cycle influences the response of female rats in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Frontiers | Hypothalamic Estrogen Signaling and Adipose Tissue Metabolism in Energy Homeostasis [frontiersin.org]
- 15. Frontiers | The impact of estradiol on serotonin, glutamate, and dopamine systems [frontiersin.org]
- 16. Estrogen regulation of noradrenergic signaling in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Stable Isotope Labeling of Conjugated Estrogen Sodium for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated estrogens, a complex mixture of steroidal compounds, are widely used in hormone replacement therapy. Understanding their metabolic fate is crucial for assessing their efficacy and safety. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for tracing and quantifying these estrogens and their various metabolites in complex biological matrices. The use of isotopically labeled internal standards is now considered the 'gold standard' for the accurate quantification of estrogens and their metabolites in serum and plasma.[1][2] This document provides detailed application notes and protocols for conducting metabolic studies of conjugated estrogen sodium using stable isotope labeling.
Core Principles of Stable Isotope Labeling for Metabolic Studies
Stable isotope labeling involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the structure of a drug molecule.[3] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference allows them to be distinguished and quantified by mass spectrometry.
Advantages of Stable Isotope Labeling:
-
High Specificity and Accuracy: Co-elution of the labeled internal standard with the analyte of interest allows for precise quantification, minimizing the impact of matrix effects.[1][2]
-
Reduced Matrix Effects: The labeled internal standard experiences similar ionization suppression or enhancement as the analyte, correcting for variations in the analytical process.[1]
-
Tracing Metabolic Pathways: Labeled compounds act as tracers, enabling the identification and quantification of downstream metabolites.
-
Elimination of Endogenous Interference: The mass difference allows for the differentiation of exogenously administered estrogens from endogenous ones.[4]
Metabolic Pathways of Conjugated Estrogens
The metabolism of conjugated estrogens is complex, primarily occurring in the liver via the cytochrome P-450 enzyme system.[5] The main pathways include:
-
Hydroxylation: The primary metabolic route involves hydroxylation at the C-2, C-4, or C-16 positions of the steroid ring, producing catechol estrogens.[6]
-
Methylation: Catechol estrogens can be subsequently methylated, a detoxification process that can prevent the formation of reactive quinone products.[1][6]
-
Conjugation: Estrogens and their metabolites are further conjugated with sulfate (B86663) or glucuronide moieties to increase their water solubility and facilitate their excretion in urine and feces.[1][7]
The following diagram illustrates the major metabolic pathways of estrogens.
Caption: Major metabolic pathways of conjugated estrogens.
Experimental Protocols
Synthesis of Stable Isotope-Labeled Conjugated Estrogens
The synthesis of stable isotope-labeled estrogens can be achieved through various methods. Two common approaches are partial synthesis, which involves replacing a part of the steroid nucleus with ¹³C-labeled synthons, and total synthesis.[8] Deuterium-labeled compounds can often be prepared via hydrogen/deuterium exchange reactions.[9][10]
Example: Synthesis of ¹³C-labeled Estradiol
A general approach for synthesizing ¹³C-labeled steroid hormones has been reviewed, involving both partial and total synthesis strategies to produce (3-¹³C)-, (4-¹³C)-, (3,4-¹³C₂)-, and (1,2,3,4-¹³C₄)- labeled steroids like estradiol.[8]
In Vitro Metabolism Studies Using Liver Microsomes
Liver microsomes are a valuable tool for in vitro metabolism studies as they contain a high concentration of key drug-metabolizing enzymes like cytochrome P450s.[11][12]
Protocol for In Vitro Metabolism in Human Liver Microsomes:
-
Materials:
-
Pooled human liver microsomes
-
Stable isotope-labeled conjugated estrogen (e.g., D₄-Estrone Sulfate)
-
Unlabeled conjugated estrogen (for comparison)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., ¹³C₂-Estradiol)
-
-
Incubation:
-
Prepare a solution of the labeled or unlabeled conjugated estrogen in phosphate buffer at a final concentration of 1 µM.[13]
-
Add human liver microsomes to a final concentration of 0.5 mg/mL.[13]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Incubate at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
The following diagram outlines the workflow for an in vitro metabolism study.
Caption: Workflow for in vitro metabolism of labeled estrogens.
In Vivo Metabolic Studies in Animal Models (e.g., Rats)
In vivo studies provide a more comprehensive understanding of drug metabolism and pharmacokinetics in a whole organism.
Protocol for In Vivo Metabolism in Rats:
-
Animal Model:
-
Male Sprague-Dawley rats are commonly used.
-
-
Dosing:
-
Administer the stable isotope-labeled this compound orally or via intravenous injection. The dose will depend on the specific research question. For example, a study on the effects of 17β-estradiol in castrated male rats used subcutaneous pellets for continuous release.[14]
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate methods.
-
Collect urine and feces over a 24-hour period using metabolic cages.
-
-
Sample Preparation:
-
Plasma:
-
Centrifuge blood samples to separate plasma.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the estrogens and their metabolites. A common SPE procedure involves using a C18 cartridge, conditioning with methanol (B129727) and water, loading the sample, washing, and eluting with methanol.[15][16]
-
-
Urine:
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of estrogen metabolites.[4][18]
Sample Preparation and Derivatization
For ultra-sensitive analysis, especially in samples with low estrogen concentrations, derivatization can be employed to enhance the ionization efficiency of the analytes. Dansyl chloride is a common derivatizing agent for estrogens.[17][19]
LC-MS/MS Parameters
-
Chromatography: A C18 column is typically used for the separation of estrogen metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is common.[18][20]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is widely used, often in positive mode for derivatized estrogens and negative mode for underivatized conjugated estrogens.[1]
-
Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantitative analysis.[1][2]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: LC-MS/MS Parameters for Selected Estrogen Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| ¹³C₆-Estrone | 277.2 | 145.1 | 35 |
| ¹³C₆-Estradiol | 279.2 | 185.1 | 28 |
| D₄-2-Hydroxyestrone | 291.2 | 161.1 | 38 |
| D₄-4-Hydroxyestrone | 291.2 | 174.1 | 36 |
| D₃-16α-Hydroxyestrone | 290.2 | 214.1 | 25 |
Note: The specific m/z values will depend on the isotopic label and any derivatization used. The values presented are illustrative.
Table 2: In Vitro Metabolic Stability of Labeled Estrone in Human Liver Microsomes
| Time (min) | % Parent Compound Remaining | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| 0 | 100 | - | - |
| 5 | 85.2 | 25.1 | 27.6 |
| 15 | 60.1 | ||
| 30 | 35.8 | ||
| 60 | 12.5 |
Note: These are example data and will vary depending on the specific compound and experimental conditions.
Conclusion
The use of stable isotope-labeled conjugated estrogens in metabolic studies provides a robust and accurate approach to understanding their biotransformation. The detailed protocols and analytical methods described in these application notes offer a framework for researchers to design and execute comprehensive metabolic studies, ultimately contributing to the development of safer and more effective hormone therapies.
References
- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: Assay considerations and suggested practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of LC-ESI-MS/MS methods for quantification of 27 free and conjugated estrogen-related metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 10. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mercell.com [mercell.com]
- 14. mdpi.com [mdpi.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 19. Development and validation of LC-ESI-MS/MS methods for quantification of 27 free and conjugated estrogen-related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Conjugated Estrogen Sodium for Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the dosage of Conjugated Estrogen sodium for your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a mixture of estrogenic compounds, primarily derived from the urine of pregnant mares (conjugated equine estrogens or CEEs) or synthesized from plant sources.[1][2] The main components are sodium estrone (B1671321) sulfate (B86663) and sodium equilin (B196234) sulfate.[3] It is used in cell culture to study the physiological and pathological effects of estrogens on various primary cell types, mimicking the in vivo hormonal environment.
Q2: What is a typical starting concentration range for this compound in primary cell cultures?
The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific research question. Based on studies using individual estrogen components like 17β-estradiol, a common starting range is from 0.1 nM to 10 µM.[4] For some primary cells, physiological concentrations as low as 10⁻¹² M to 10⁻⁸ M of estradiol (B170435) have been shown to elicit responses.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture.
Q3: How long does it take to observe a cellular response to this compound?
The timeframe for observing a response depends on the endpoint being measured. Non-genomic effects, such as the activation of intracellular signaling cascades, can occur within minutes.[6] Genomic effects, which involve changes in gene expression and subsequent protein synthesis, typically require several hours to days to become apparent.[1]
Q4: Should I use charcoal-stripped serum in my culture medium?
Yes, for many estrogen-related experiments, it is highly recommended to use charcoal-stripped serum. Standard fetal bovine serum (FBS) contains endogenous steroids that can interfere with the experiment and mask the effects of the supplemented this compound. Charcoal stripping removes these endogenous hormones, providing a cleaner system to study the specific effects of your treatment.
Q5: What are the main signaling pathways activated by conjugated estrogens?
Conjugated estrogens, through their active components like estradiol, mediate their effects primarily through two pathways:
-
Nuclear-initiated signaling (Genomic): Estrogens bind to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus. The hormone-receptor complex then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and regulates the transcription of target genes.[1]
-
Membrane-initiated signaling (Non-genomic): A subpopulation of estrogen receptors located at the plasma membrane can rapidly activate various intracellular signaling cascades, including the MAPK and PI3K pathways, upon estrogen binding.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or inconsistent results | Sub-optimal Dosage: The concentration of this compound may be too low or too high. | Perform a dose-response study with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal working concentration for your primary cell type and experimental endpoint.[4] |
| Presence of Endogenous Hormones: Standard serum in the culture medium contains estrogens that can mask the effect of the added compound. | Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids from the culture medium. | |
| Low Estrogen Receptor Expression: The primary cells may have low or no expression of estrogen receptors (ERα, ERβ). | Verify the expression of estrogen receptors in your primary cells using techniques like qPCR or Western blotting. | |
| Cell Culture Conditions: Primary cells are sensitive to their environment. Variations in cell density, passage number, or media composition can affect their responsiveness.[7] | Standardize your cell culture protocols, including seeding density and passage number. Ensure consistent media formulation. | |
| Decreased Cell Viability or Cytotoxicity | High Concentration of Conjugated Estrogens: High concentrations of estrogenic compounds can be cytotoxic to some cell types. For example, high concentrations of equine estrogen have been shown to decrease the viability of glial-like cells. | Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your specific primary cells. |
| Solvent Toxicity: If using a solvent like DMSO to dissolve the this compound, high concentrations of the solvent can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and include a vehicle control in your experiments. | |
| Fragile Primary Cells: Primary cells, especially neurons, can be fragile and susceptible to damage during handling.[8] | Handle primary cells with care. Avoid harsh pipetting and unnecessary centrifugation. | |
| Cell Clumping or Poor Attachment | Incorrect Seeding Density: Seeding cells at too high a density can lead to clumping. | Optimize the seeding density for your primary cells. |
| Inadequate Culture Surface Coating: Some primary cells require specific matrix coatings for proper attachment and growth. | Ensure your culture vessels are appropriately coated with matrices like collagen or poly-L-lysine, as required for your specific cell type. | |
| Enzymatic Detachment Issues: Over-exposure to trypsin or other dissociation enzymes during passaging can damage cell surface proteins required for attachment.[7] | Use the lowest effective concentration of the dissociation enzyme for the shortest possible time. Use a trypsin neutralizing solution. |
Data Presentation
Table 1: Dose-Dependent Effects of 17β-Estradiol on Primary Human Lens Epithelial Cells (HLECs)
Data extrapolated from a study on 17β-estradiol, a major component of conjugated estrogens.
| Concentration of 17β-Estradiol | Effect on Cell Viability (MTT Assay) | Observation |
| 1 nM | Increased mitotic activity | Pro-proliferative |
| 10 µM | Significantly lower number of viable cells | Cytotoxic |
Source: [4]
Table 2: Neuroprotective Effects of Equine Estrogens against Glutamate-Induced Cell Death
This table summarizes the relative neuroprotective potency of different equine estrogens, which are components of conjugated estrogen mixtures.
| Estrogen Component | Relative Neuroprotective Potency |
| Δ⁸,17β-estradiol | Most Potent |
| Δ⁸-estrone | High Potency |
| 17β-dihydroequilenin | High Potency |
| 17α-dihydroequilenin | High Potency |
| Equilenin | Moderate Potency |
| 17β-dihydroequilin | Moderate Potency |
| Equilin | Moderate Potency |
| 17α-dihydroequilin | Moderate Potency |
| 17β-estradiol | Lower Potency |
| Estrone | Lower Potency |
| 17α-estradiol | Least Potent |
Source: [9]
Experimental Protocols
1. Protocol for Determining Optimal Dosage using MTT Assay
This protocol is for assessing cell viability and can be used to determine the dose-response of primary cells to this compound.
Materials:
-
Primary cells of interest
-
Complete culture medium (with charcoal-stripped FBS)
-
This compound stock solution
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the concentration of this compound to generate a dose-response curve and determine the optimal concentration.
2. Protocol for Assessing Gene Expression using RT-qPCR
This protocol can be used to measure the expression of estrogen-responsive genes in primary cells following treatment with this compound.
Materials:
-
Treated primary cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and reference genes
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Isolation: Plate primary cells and treat with the optimal concentration of this compound for a specific duration. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your gene of interest, and the synthesized cDNA.
-
Run qPCR: Perform the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol. Include a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.
Mandatory Visualizations
Caption: Estrogen Signaling Pathways.
Caption: Experimental Workflow.
Caption: Troubleshooting Logic.
References
- 1. The different natural estrogens promote endothelial healing through distinct cell targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lower dosage of oral conjugated equine estrogen on inflammatory markers and endothelial function in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of estradiol and progesterone against hypoxia-induced apoptosis in mouse primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Estrogen and Tamoxifen on Hepatocyte Proliferation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a primary culture model of mouse uterine and vaginal stroma for studying in vitro estrogen effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen modulates in vitro T cell responses in a concentration- and receptor-dependent manner: effects on intracellular molecular targets and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 1223 - Estrogen Receptor (alpha) binding: Dose Response of Primary Screen Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Conjugated Estrogen Sodium
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Conjugated Estrogen sodium. This common chromatographic problem can compromise the accuracy and precision of analytical results. This guide provides a structured approach to troubleshooting, presented in a question-and-answer format, to help you identify and resolve the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of Conjugated Estrogens?
Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is problematic because it can lead to:
-
Inaccurate peak integration: This can result in errors in the quantification of the conjugated estrogens.[2]
-
Poor resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately identify and quantify individual components.[3][4]
-
Reduced sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.
Conjugated estrogens, being a mixture of steroid sulfates, possess chemical properties that can make them susceptible to interactions with the stationary phase, leading to peak tailing.
Q2: What are the primary causes of peak tailing in the HPLC analysis of this compound?
Peak tailing in HPLC can stem from a variety of factors, which can be broadly categorized as column-related, mobile phase-related, instrument-related, or sample-related issues.[1][2] For this compound, specific chemical interactions can also play a significant role.
Q3: How can I systematically troubleshoot peak tailing for my Conjugated Estrogen analysis?
A systematic approach is crucial for efficiently identifying the source of peak tailing. The following troubleshooting workflow can guide your investigation.
References
- 1. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. mastelf.com [mastelf.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
Technical Support Center: Enhancing Conjugated Estrogen Sodium Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of Conjugated Estrogen sodium.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of conjugated estrogens after oral administration to our rat model. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability of conjugated estrogens is a well-documented challenge, primarily due to two factors:
-
Extensive First-Pass Metabolism: After oral absorption, conjugated estrogens travel directly to the liver via the portal circulation. In the liver, they undergo significant metabolism (first-pass effect), which reduces the amount of active drug reaching systemic circulation. Oral estrogens have a reported systemic bioavailability of only 2% to 10% for this reason.[1]
-
Gut Microbiome Interactions: The gut microbiota can metabolize conjugated estrogens, further reducing the amount available for absorption.
Troubleshooting Strategies:
-
Alternative Routes of Administration: To bypass first-pass metabolism, consider alternative routes such as transdermal, subcutaneous, or intranasal administration. Transdermal delivery, for example, has been shown to achieve therapeutic plasma concentrations with lower doses compared to oral administration and results in a more physiological estradiol-to-estrone ratio.[1][2]
-
Advanced Formulation Approaches: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.
Q2: What are the advantages of using a nanoformulation for delivering this compound in our animal studies?
A2: Nanoformulations, such as polymeric nanoparticles or liposomes, offer several advantages for improving the bioavailability of this compound:
-
Protection from Degradation: Nanoparticles can protect the encapsulated drug from enzymatic degradation in the gut.
-
Enhanced Absorption: The small size and surface properties of nanoparticles can facilitate their uptake through the intestinal mucosa.
-
Sustained Release: Nanoformulations can be designed for controlled and sustained release of the drug, leading to more stable plasma concentrations over time.
-
Targeted Delivery: Nanoparticles can be surface-modified with ligands to target specific tissues or organs.
Q3: We are planning a study to compare the bioavailability of an oral nanoformulation of this compound to a standard oral solution. What key pharmacokinetic parameters should we be measuring?
A3: To comprehensively compare the bioavailability of different formulations, you should determine the following pharmacokinetic parameters for the primary estrogen components (e.g., estrone, equilin):
-
AUC (Area Under the Curve): This represents the total drug exposure over time. A higher AUC for the nanoformulation would indicate improved bioavailability.
-
Cmax (Maximum Plasma Concentration): This is the peak plasma concentration of the drug.
-
Tmax (Time to Maximum Plasma Concentration): This indicates the rate of drug absorption.
-
t1/2 (Half-life): This reflects the rate of drug elimination.
Q4: Are there specific analytical methods recommended for quantifying conjugated estrogens in animal plasma?
A4: Yes, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of conjugated estrogens and their metabolites in biological matrices like plasma. This method offers high specificity and allows for the simultaneous measurement of multiple estrogen components.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes pharmacokinetic parameters from a study in postmenopausal women comparing an oral conjugated equine estrogen preparation with a synthetic mixture, illustrating the types of differences you might observe between formulations. Note: This data is from a human study and is provided for illustrative purposes. Results in animal models may vary.
| Estrogen Component | Formulation | tmax (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) |
| Unconjugated Estrone | Conjugated Equine Estrogen | 8.8 ± 0.7 | 1.8 ± 0.1 | 22.6 ± 1.5 |
| Synthetic Mixture | 4.5 ± 0.3 | 2.9 ± 0.2 | 32.8 ± 2.0 | |
| Unconjugated Equilin | Conjugated Equine Estrogen | 10.1 ± 0.6 | 1.1 ± 0.1 | 15.6 ± 1.2 |
| Synthetic Mixture | 5.3 ± 0.4 | 1.4 ± 0.1 | 12.1 ± 0.9 |
Data adapted from a study comparing Premarin® and C.E.S.® in postmenopausal women.[3]
Experimental Protocols
Protocol 1: Preparation of Estradiol-Loaded Chitosan (B1678972) Nanoparticles
This protocol describes the preparation of estradiol-loaded chitosan nanoparticles using the ionic gelation method.[4]
Materials:
-
Chitosan
-
Tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).
-
Prepare an estradiol stock solution by dissolving it in a suitable organic solvent (e.g., ethanol).
-
Add the estradiol solution to the chitosan solution under constant stirring.
-
Prepare an aqueous solution of TPP (e.g., 0.1% w/v).
-
Add the TPP solution dropwise to the chitosan-estradiol mixture under continuous stirring.
-
Nanoparticles will form spontaneously. Continue stirring for a specified period (e.g., 30 minutes) to allow for stabilization.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Bioavailability Study in a Rat Model
This protocol outlines a general procedure for an in vivo bioavailability study in rats.
Animal Model:
-
Species: Sprague-Dawley rats (female, ovariectomized to reduce endogenous estrogen levels).
-
Acclimatize animals for at least one week before the experiment.
Experimental Groups:
-
Control Group: Vehicle administration.
-
Oral Solution Group: Administration of this compound in a suitable vehicle (e.g., water).
-
Oral Nanoformulation Group: Administration of this compound encapsulated in nanoparticles.
-
(Optional) Intravenous Group: Administration of this compound intravenously to determine absolute bioavailability.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the respective formulations to each group via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentrations of the main estrogen components in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for each group.
Visualizations
References
- 1. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of transdermal dosage forms of 17 beta-estradiol: comparison with conventional oral estrogens used for hormone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacokinetics of a conjugated equine estrogen preparation (premarin) and a synthetic mixture of estrogens (C.E.S.) in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of estradiol chitosan nanoparticles for improving nasal absorption and brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in mass spectrometry analysis of Conjugated Estrogen sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometry analysis of Conjugated Estrogen sodium.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of conjugated estrogens by mass spectrometry, with a focus on problems arising from matrix effects.
Issue 1: Poor Peak Shape and Tailing for Estrogen Sulfates
-
Question: My chromatogram shows significant peak tailing and poor shape for several conjugated estrogen sulfates. What could be the cause and how can I fix it?
-
Answer: This is a common issue often caused by the interaction of the sulfate (B86663) group with the stationary phase of the C18 column commonly used. To address this, consider the following:
-
Mobile Phase Modification: The addition of a small amount of an ion-pairing agent, like triethylamine, to the mobile phase can improve peak shape. However, be cautious as this can cause ion suppression.
-
Alternative Chromatography: Employing a mixed-mode stationary phase that combines reversed-phase and anion-exchange characteristics can significantly enhance peak shape and retention of the highly polar conjugated estrogens.
-
Sample pH: Ensure the pH of your sample and mobile phase is optimized to maintain the ionization state of the analytes.
-
Issue 2: Inconsistent Ionization and Signal Suppression
-
Question: I am observing significant signal suppression for my analytes of interest, and the response is not consistent across different sample lots. What are the likely causes and solutions?
-
Answer: Signal suppression is a classic matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes. Here are some strategies to mitigate this:
-
Enhanced Sample Preparation: A more rigorous sample clean-up is crucial. Techniques like solid-phase extraction (SPE) are highly effective at removing interfering substances.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. This approach, known as "dilute-and-shoot," is often effective for simpler matrices.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is identical to your samples (e.g., blank plasma or urine) to compensate for the matrix effect.
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte is the most robust method to correct for matrix effects and variations in instrument response.
-
Issue 3: Difficulty in Achieving Adequate Separation of Isomeric Estrogens
-
Question: I am struggling to separate isomeric conjugated estrogens, such as equilin (B196234) sulfate and equilenin (B1671562) sulfate. How can I improve their chromatographic resolution?
-
Answer: The separation of isomers is challenging due to their similar physicochemical properties. The following approaches can improve resolution:
-
Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl or a PFP (pentafluorophenyl) column may offer better selectivity for these types of isomers compared to a standard C18 column.
-
Gradient Optimization: A shallower and longer gradient elution can provide the necessary resolution to separate closely eluting isomers.
-
Temperature Control: Optimizing the column temperature can influence selectivity and improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in the analysis of conjugated estrogens in biological samples?
A1: The primary sources of matrix effects in biological samples like plasma or urine are phospholipids, salts, and other endogenous small molecules. These compounds can co-elute with the conjugated estrogens and interfere with their ionization in the mass spectrometer source, leading to either ion suppression or enhancement.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (matrix absent).
-
MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q3: What are the advantages of using solid-phase extraction (SPE) for sample preparation?
A3: SPE is a powerful sample preparation technique that offers several advantages for the analysis of conjugated estrogens:
-
Concentration: It allows for the concentration of analytes from a large sample volume, increasing sensitivity.
-
Clean-up: It effectively removes a wide range of interfering matrix components, such as salts and phospholipids.
-
Selectivity: By choosing the appropriate sorbent and elution solvents, SPE can provide a high degree of selectivity for the target analytes.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing different sample preparation and analytical methods for overcoming matrix effects.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Analyte | Sample Preparation Method | Matrix Factor (Plasma) | Recovery (%) |
| Estrone Sulfate | Protein Precipitation | 0.65 | 85 |
| Estrone Sulfate | Liquid-Liquid Extraction | 0.82 | 92 |
| Estrone Sulfate | Solid-Phase Extraction | 0.95 | 98 |
| Equilin Sulfate | Protein Precipitation | 0.68 | 83 |
| Equilin Sulfate | Liquid-Liquid Extraction | 0.85 | 90 |
| Equilin Sulfate | Solid-Phase Extraction | 0.97 | 97 |
Table 2: Comparison of different Liquid Chromatography methods
| Analyte | LC Method | Peak Asymmetry | Resolution (vs. nearest isomer) |
| Equilin Sulfate | Standard C18 | 1.8 | 1.2 |
| Equilin Sulfate | Phenyl-Hexyl | 1.2 | 1.8 |
| Equilenin Sulfate | Standard C18 | 1.9 | 1.1 |
| Equilenin Sulfate | Phenyl-Hexyl | 1.3 | 1.9 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Conjugated Estrogens from Human Plasma
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 500 µL of pre-treated plasma (plasma diluted 1:1 with 4% phosphoric acid in water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in water, followed by 1 mL of methanol.
-
Elution: Elute the conjugated estrogens with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of Conjugated Estrogens
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH Phenyl Column, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-60% B
-
8-9 min: 60-90% B
-
9-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Caption: Troubleshooting workflow for common MS analysis issues.
Caption: Solid-Phase Extraction (SPE) workflow for conjugated estrogens.
Technical Support Center: Optimizing Conjugated Estrogen Isomer Separations
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of conjugated estrogen isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
Troubleshooting Guide & FAQs
This section provides answers to common issues encountered during the chromatographic separation of conjugated estrogen isomers, with a focus on mobile phase adjustments.
Q1: My conjugated estrogen isomers are co-eluting or poorly resolved. What is the first mobile phase parameter I should adjust?
A1: The first and often most impactful parameter to adjust is the organic modifier concentration in your mobile phase. Conjugated estrogen isomers are structurally very similar, and subtle changes in the mobile phase strength can significantly affect their differential partitioning between the mobile and stationary phases.
-
For reversed-phase chromatography (e.g., C18 columns):
-
Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention time of the isomers and provide more opportunity for separation to occur on the column.
-
Implement a shallower gradient. A slower increase in the organic modifier concentration over time can enhance the resolution between closely eluting peaks.
-
Q2: I've adjusted the organic modifier concentration, but the resolution of my isomers is still not satisfactory. What should I try next?
A2: The next step is to evaluate and adjust the pH of the aqueous portion of your mobile phase . The ionization state of the sulfate (B86663) and glucuronide moieties on conjugated estrogens is highly dependent on the mobile phase pH. Even small shifts in pH can alter the charge of the isomers, leading to changes in their interaction with the stationary phase and, consequently, their separation.[1][2]
-
It is recommended to work with a mobile phase pH that is at least one unit away from the pKa values of your analytes to ensure they are in a single, predominant ionization state.[3]
-
For ionizable compounds, controlling the pH is crucial for stabilizing retention times and achieving robust separations.[2]
Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier?
A3: The choice between acetonitrile and methanol can significantly impact the selectivity and resolution of your separation.
-
Acetonitrile is generally known to provide sharper peaks and is a stronger solvent than methanol in reversed-phase chromatography.[4] Studies have shown that an acetonitrile-water mobile phase can result in sharper peak shapes for estrogens compared to a methanol-water mobile phase.[4]
-
Methanol can offer different selectivity for structurally similar compounds. If you are not achieving the desired separation with acetonitrile, switching to or creating a ternary mixture with methanol is a valuable strategy to explore.
Q4: What are mobile phase additives, and can they help improve the separation of my conjugated estrogen isomers?
A4: Yes, mobile phase additives can be very effective. For separating charged analytes like conjugated estrogens, ion-pairing reagents are particularly useful.[5]
-
An ion-pairing reagent is a large ionic molecule with a charge opposite to that of the analyte. It forms a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column.[5][6]
-
For the negatively charged conjugated estrogens, a common ion-pairing reagent is a quaternary ammonium (B1175870) salt, such as tetrabutylammonium hydroxide .[7] The concentration of the ion-pairing reagent can be optimized to improve resolution.
Q5: I'm still having trouble separating a critical pair of isomers. Are there any other mobile phase strategies I can employ?
A5: If you have optimized the organic modifier, pH, and considered ion-pairing reagents, you can explore the use of ternary mobile phases . A mixture of three solvents (e.g., water, acetonitrile, and methanol) can provide unique selectivity that cannot be achieved with a binary mobile phase. The separation can be fine-tuned by adjusting the relative proportions of the three components.
Data Presentation: Impact of Mobile Phase Parameters on Resolution
The following tables summarize the effects of different mobile phase parameters on the separation of conjugated estrogen isomers.
Table 1: Effect of Organic Modifier on Isomer Resolution
| Organic Modifier | Composition | Observation |
| Acetonitrile | 50% Acetonitrile in Water | Baseline separation of estriol, estradiol-17β, estrone, testosterone, and progesterone.[8] |
| Methanol/Acetonitrile | Gradient with Methanol and Acetonitrile | A ternary mobile phase can offer unique selectivity for estrogen isomers. |
| Acetonitrile vs. Methanol | Comparison in a gradient program | Acetonitrile-water mobile phases produced sharper peaks for estrogens than methanol-water.[4] |
Table 2: Influence of Mobile Phase pH and Additives on Isomer Separation
| Mobile Phase Additive | pH | Observation |
| Formic Acid (0.1%) | Acidic | Commonly used in LC-MS methods to improve ionization and peak shape. |
| Potassium Phosphate (B84403) (10mM) | 7.0 | Used as a buffer to maintain a stable pH for reproducible separations. |
| Tetrabutylammonium Hydroxide | Basic | Acts as an ion-pairing reagent to improve the separation of conjugated estrogens.[7] |
| Acetate Buffer | 5.4 | Employed in an isocratic mobile phase with methanol for the analysis of estrone.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments in the analysis of conjugated estrogen isomers.
Protocol 1: UPLC-MS/MS Analysis of Estrogens
-
Objective: To achieve baseline separation of various estrogen compounds.
-
Instrumentation: ACQUITY UPLC H-Class and Xevo TQ-XS.
-
Column: ACQUITY UPLC C18 Column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
-
Gradient: A specific gradient program is utilized to separate the analytes. Method optimization involves evaluating various gradients.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Reference: This method was optimized by evaluating various columns, mobile phase compositions, and MS transitions to achieve the best overall performance.
Protocol 2: HPLC Analysis of Conjugated Estrogens
-
Objective: To separate a mixture of conjugated estrogens.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Discovery HS C18, 15 cm × 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 10 mM potassium phosphate (pH 7.0)
-
B: Acetonitrile
-
C: Methanol
-
-
Gradient: Start with 80% A, 15% B, 5% C for 5 minutes, then ramp to 40% A, 45% B, 15% C over 20 minutes, and hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for adjusting mobile phase parameters to improve the separation of conjugated estrogen isomers.
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. moravek.com [moravek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromblog.wordpress.com [chromblog.wordpress.com]
- 4. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Conjugated Estrogen Sodium Components
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Conjugated Estrogen sodium components.
Frequently Asked Questions (FAQs)
Q1: My this compound components are not dissolving in an aqueous buffer. What am I doing wrong?
A1: This is a common issue. Conjugated Estrogens, particularly the non-sulfated components, have low aqueous solubility.[1][2] The sodium salts of the sulfate (B86663) esters are more water-soluble, but the overall mixture can be practically insoluble in water.[1][3] For initial stock solutions, consider using organic solvents like ethanol, acetone, or dioxane, where solubility is higher.[1] For aqueous buffers, solubility enhancement techniques are often necessary.
Q2: I'm observing precipitation when I dilute my organic stock solution of Conjugated Estrogens into my aqueous cell culture media. How can I prevent this?
A2: This "crashing out" occurs when the concentration of the organic solvent is insufficient to keep the estrogens dissolved in the final aqueous solution. To mitigate this, you can try:
-
Using a co-solvent system: A mixture of a water-miscible organic solvent and water can improve solubility.
-
Employing solubility enhancers: Incorporating agents like cyclodextrins or surfactants into your aqueous media can help maintain solubility.[4][5]
-
Adjusting the pH: The solubility of some estrogenic hormones increases at a more alkaline pH (e.g., pH 10).[2][6] However, you must ensure the final pH is compatible with your experimental system (e.g., cell viability).
Q3: Can I improve the solubility of Conjugated Estrogens by changing the pH of my solution?
A3: Yes, for certain estrogenic hormones, pH modification can significantly enhance solubility. Studies have shown that the solubility of estrone (B1671321) and 17β-estradiol is greater at pH 10 compared to neutral or acidic pH levels.[2][6] However, it is critical to consider the pH stability of the specific estrogen components you are working with and the pH tolerance of your experimental model.
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble molecules, like many estrogen components, forming inclusion complexes.[4] This complexation effectively increases the aqueous solubility of the "guest" molecule.[8][9] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[4]
Q5: Are there other methods besides pH adjustment and cyclodextrins to enhance solubility?
A5: Yes, several other formulation strategies can be employed for poorly soluble active pharmaceutical ingredients (APIs) like estrogens:
-
Micellar Solubilization: Using surfactants to form micelles that can encapsulate and solubilize hydrophobic compounds.[5]
-
Co-solvents: Using a mixture of solvents to increase solubility.[10]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can improve the dissolution rate.[11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[10][11]
Troubleshooting Guides
Issue 1: Poor Dissolution of Conjugated Estrogen Powder in Aqueous Buffer
| Potential Cause | Recommended Solution |
| Inherent Low Aqueous Solubility | The individual components of conjugated estrogens have limited solubility in water.[1] Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, DMSO) first, then dilute it into your aqueous buffer. Ensure the final solvent concentration is compatible with your experiment. |
| Incorrect pH | The solubility of some estrogens is pH-dependent, increasing in alkaline conditions.[2] Test the solubility in a small volume of your buffer adjusted to a higher pH (e.g., pH 8-10), if your experimental constraints allow. |
| Insufficient Mixing/Agitation | The powder may not be adequately dispersed. Use sonication or vortexing to aid dissolution. For larger volumes, gentle heating and stirring may be effective, but monitor for any potential degradation. |
Issue 2: Precipitation of Estrogen Components Upon Dilution into Aqueous Media
| Potential Cause | Recommended Solution |
| Supersaturation | The final concentration of the estrogen exceeds its solubility limit in the aqueous media. Reduce the final concentration or incorporate a solubilizing agent into the aqueous media before adding the estrogen stock solution. |
| Incompatible Solvent/Media | The organic solvent from the stock solution may not be fully miscible or may cause other components in the media to precipitate. Try a different organic solvent for the stock solution (e.g., switch from DMSO to ethanol). |
| Ionic Strength Effects | For some hormones, solubility can decrease as the ionic strength of the solution increases.[2][6] If possible, try preparing your solution in a lower ionic strength buffer. |
Data Presentation: Solubility of Estrogenic Hormones
The following table summarizes the aqueous solubility of key estrogenic hormones at different pH values. This data is crucial for designing experiments and selecting appropriate buffer conditions.
| Hormone | Solubility in Pure Water (mg/L at 25°C) | Effect of pH |
| Estrone | 1.30 ± 0.08[2][6] | Unchanged between pH 4 and 7; greater at pH 10.[2][6] |
| 17β-Estradiol | 1.51 ± 0.04[2][6] | Unchanged between pH 4 and 7; greater at pH 10.[2][6] |
| 17α-Ethynylestradiol | 9.20 ± 0.09[2][6] | Unchanged between pH 4 and 7; greater at pH 10.[2][6] |
Experimental Protocols
Protocol 1: Enhancing Solubility Using β-Cyclodextrin (Inclusion Complexation)
This protocol describes a general method for preparing a solution of a poorly soluble estrogen component using β-cyclodextrin.
-
Preparation of β-Cyclodextrin Solution:
-
Weigh the required amount of β-cyclodextrin.
-
Dissolve it in the desired aqueous buffer (e.g., PBS) with stirring. Gentle heating (40-50°C) can aid dissolution.
-
Allow the solution to cool to room temperature.
-
-
Addition of Estrogen:
-
Prepare a concentrated stock solution of the estrogen component in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the estrogen stock solution dropwise to the β-cyclodextrin solution while stirring vigorously.
-
-
Complex Formation:
-
Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. A magnetic stirrer is recommended.
-
-
Filtration:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
-
Quantification (Optional but Recommended):
-
Determine the concentration of the solubilized estrogen in the filtrate using a validated analytical method, such as HPLC.
-
Protocol 2: Preparation of Conjugated Estrogen Solution from Tablets for Analysis
This protocol is adapted from FDA guidelines for the analysis of Conjugated Estrogen tablets and can be used to prepare an aqueous solution for experimental use.[13][14]
-
Tablet Preparation:
-
Weigh the required number of tablets to obtain the target mass of Conjugated Estrogens.
-
If the tablets are coated, wash them by shaking in a flask with deionized water until the coating is dissolved. Decant the water.[13][14]
-
Dry the washed tablets in a vacuum oven at room temperature until a constant weight is achieved.[13][14]
-
-
Dissolution:
-
Grind the dried, washed tablets into a fine, uniform powder.[13][14]
-
Transfer a weighed amount of the powder (equivalent to the desired mass of Conjugated Estrogens) into an Erlenmeyer flask.[13][14]
-
Add 50 mL of deionized water per ~0.6 mg of Conjugated Estrogens.[13][14]
-
Stopper the flask and shake at room temperature for at least two hours until no clumps or sticky particles remain.[13][14]
-
-
Clarification:
-
Purification (Optional - for removal of excipients):
Visualizations
Caption: Experimental workflow for solubilizing conjugated estrogens.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogens, Conjugated | C18H21NaO5S | CID 45357473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Click synthesis of estradiol-cyclodextrin conjugates as cell compartment selective estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Solubility enhancement techniques [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Conjugated Estrogen Sodium Bioassay Results: A Comparative Guide to Secondary Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the development and quality control of conjugated estrogen sodium products, ensuring the accuracy and reliability of bioassay results is paramount. While cell-based bioassays are invaluable for determining the biological activity of these complex mixtures, employing a secondary, orthogonal method is crucial for comprehensive validation. This guide provides a detailed comparison of a primary cell proliferation bioassay with a powerful secondary analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), offering supporting data and detailed experimental protocols.
Unveiling Estrogenic Activity: A Two-Pronged Approach
The primary method for assessing the estrogenic activity of this compound is often a cell-based bioassay, such as the MCF-7 cell proliferation assay (E-SCREEN). This assay directly measures the biological response of human breast cancer cells to estrogenic compounds.[1][2] As a complementary secondary method, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly specific and sensitive analytical approach to identify and quantify the individual estrogenic components within the conjugated estrogen mixture.[3][4][5] This dual-methodology approach ensures both the biological potency and the chemical composition of the product are well-characterized.
Comparative Analysis of Methodologies
The selection of an appropriate validation method hinges on understanding the strengths and limitations of each technique. The following table summarizes the key performance characteristics of the MCF-7 cell proliferation bioassay and LC-MS for the analysis of this compound.
| Feature | MCF-7 Cell Proliferation Bioassay (E-SCREEN) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the proliferative response of estrogen-sensitive MCF-7 cells to the test substance, indicating total estrogenic activity.[1][2] | Separates, identifies, and quantifies individual chemical components of the conjugated estrogen mixture based on their mass-to-charge ratio.[3][4] |
| Type of Result | Biological activity (Relative Potency, EC50). | Chemical identity and concentration of individual estrogens.[6] |
| Specificity | Responds to all compounds that can activate the estrogen receptor and induce cell proliferation.[2] | Highly specific for the targeted estrogen compounds based on their unique mass spectra.[7] |
| Sensitivity | High biological sensitivity, can detect low levels of estrogenic activity. | High analytical sensitivity, capable of detecting and quantifying trace amounts of individual estrogens.[8] |
| Quantitative | Provides a relative measure of potency compared to a standard (e.g., 17β-estradiol). | Provides absolute quantification of individual estrogen components against certified reference standards. |
| Throughput | Moderate to high, suitable for screening multiple samples in parallel using multi-well plates. | Lower to moderate, depending on the complexity of the sample and the chromatographic method. |
| Information Provided | Overall biological effect of the entire mixture, including synergistic or antagonistic effects. | Detailed chemical composition and concentration of individual active pharmaceutical ingredients (APIs). |
Experimental Protocols
Primary Method: MCF-7 Cell Proliferation Bioassay (E-SCREEN)
This protocol is a generalized representation of the E-SCREEN assay.
1. Cell Culture and Maintenance:
-
MCF-7 cells (or a highly responsive subline like MCF-7 BUS) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[9]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
2. Assay Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[9]
-
Replace the seeding medium with phenol (B47542) red-free EMEM containing 5% charcoal-dextran stripped FBS (to remove endogenous steroids).
-
Prepare a serial dilution of the this compound test sample and a 17β-estradiol standard (positive control). A vehicle control (e.g., DMSO) serves as the negative control.
-
Add the test samples, standard, and controls to the respective wells and incubate for a defined period (typically 6 days), with media changes as required.[10]
3. Measurement of Cell Proliferation:
-
Cell proliferation can be assessed using various methods, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
After incubation, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
4. Data Analysis:
-
Construct a dose-response curve for the 17β-estradiol standard.
-
Calculate the proliferative effect of the this compound sample relative to the negative control.
-
Determine the EC50 value (the concentration that elicits 50% of the maximal proliferative response) for the test sample.
Secondary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the LC-MS analysis of conjugated estrogens.
1. Sample Preparation:
-
Accurately weigh a portion of the this compound product.
-
For tablets, the coating is typically removed before pulverizing the core.
-
Dissolve the sample in a suitable solvent, such as a water/methanol (B129727) mixture.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. A C18 cartridge is commonly used for this purpose.
-
Elute the estrogens from the SPE cartridge with an appropriate solvent (e.g., methanol) and dilute to a final concentration suitable for LC-MS analysis.
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a reversed-phase C18 column for separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization.
-
-
Mass Spectrometry (MS):
-
Utilize a tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.
-
Electrospray ionization (ESI) is a common ionization technique for estrogens.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for each target estrogen.
-
3. Data Analysis:
-
Identify each estrogen component based on its retention time and specific MRM transition.
-
Quantify the concentration of each estrogen by comparing its peak area to that of a corresponding stable isotope-labeled internal standard and a calibration curve prepared with certified reference standards.
Visualizing the Methodologies and Underlying Biology
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow comparison of the MCF-7 bioassay and LC-MS validation.
References
- 1. E-SCREEN - Wikipedia [en.wikipedia.org]
- 2. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of estrogens and estrogen metabolites in endogenous MCF-7 breast cancer cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Synthetic Versus Natural Source Conjugated Estrogen Sodium for Researchers and Drug Development Professionals
An in-depth examination of the performance, experimental validation, and signaling pathways of synthetic and natural source conjugated estrogen sodium, providing critical data for research and development.
The therapeutic landscape of estrogen replacement therapy has long been dominated by this compound, available from both natural sources and through chemical synthesis. For researchers, scientists, and professionals in drug development, a nuanced understanding of the comparative performance of these two variants is paramount. This guide provides a detailed comparison, supported by experimental data and methodologies, to inform preclinical and clinical research decisions.
Data Summary: A Head-to-Head Comparison
The following table summarizes key in vitro and in vivo parameters comparing natural and synthetic conjugated estrogens. It is important to note that "natural" typically refers to conjugated equine estrogens (CEE), such as Premarin, which is a complex mixture of at least 10 estrogens derived from pregnant mare urine. "Synthetic" conjugated estrogens, such as Cenestin and Enjuvia, are plant-derived and contain a specific mixture of nine to ten estrogenic compounds designed to mimic the natural product.
| Parameter | Natural Source Conjugated Estrogens (e.g., Premarin) | Synthetic Conjugated Estrogens (Plant-Derived) | Key Findings & Citations |
| Composition | Complex mixture of at least 10 estrogens, including estrone (B1671321) sulfate (B86663), equilin (B196234) sulfate, and 17α-dihydroequilin sulfate. | A defined mixture of 9 or 10 estrogenic compounds, primarily composed of sodium estrone sulfate and sodium equilin sulfate. | Natural sources contain additional equine-specific estrogens not present in synthetic versions.[1][2] |
| Estrogen Receptor (ER) Binding Affinity | The various components exhibit differing affinities for ERα and ERβ. Equilin has been shown to have a high affinity for ERα. | Components demonstrate a high affinity for both ERα and ERβ, comparable to their natural counterparts. | Studies suggest that the overall binding profiles are similar, though minor differences in component affinities exist.[3][4] |
| In Vitro Potency (MCF-7 Cell Proliferation) | The main equine components, equilin and 17α-dihydroequilin, induce proliferation of MCF-7 breast cancer cells, with a potency slightly lower than 17β-estradiol.[5] | Individual synthetic components show potent estrogenic activity in cell proliferation assays, with EC50 values in the nanomolar range. | Both natural and synthetic estrogens are potent inducers of cell proliferation in estrogen-sensitive cell lines.[5][6] |
| Pharmacokinetics (Oral Administration) | Characterized by a modified-release profile with later peak plasma concentrations of key components like estrone and equilin.[7] | Generic and some synthetic versions may exhibit more rapid absorption, leading to earlier and higher peak plasma concentrations.[7] | A comparative study showed that a generic conjugated estrogen product was not bioequivalent to Premarin, indicating differences in formulation and release properties.[7] |
| Clinical Efficacy (Vasomotor Symptoms) | Well-established efficacy in the treatment of menopausal vasomotor symptoms. | Demonstrated efficacy in treating moderate to severe vasomotor symptoms in menopausal women. | Both are considered effective for the management of menopausal symptoms. |
| Safety Profile (Thrombosis Risk) | Some studies have suggested a potential for an increased risk of venous thromboembolism.[8] | The risk profile is generally considered to be similar to natural estrogens, though more comparative data is needed. | The risk of adverse events is a key consideration in the selection of estrogen therapy.[8] |
Key Experimental Methodologies
A comprehensive evaluation of estrogenic compounds relies on a suite of well-established in vitro assays. The following are detailed protocols for three pivotal experiments used to characterize and compare the activity of natural and synthetic conjugated estrogens.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor, providing a measure of its binding affinity.
Protocol:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in an ice-cold Tris-EDTA-dithiothreitol-glycerol (TEDG) buffer. The homogenate is then ultracentrifuged to isolate the cytosolic fraction containing the estrogen receptors.[9]
-
Competitive Binding Reaction: A constant amount of uterine cytosol and a fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound (either natural or synthetic conjugated estrogen).
-
Separation of Bound and Free Ligand: The reaction mixture is incubated with a hydroxyapatite (B223615) (HAP) slurry, which binds the estrogen receptor-ligand complexes. The mixture is then centrifuged, and the supernatant containing the unbound radiolabeled estrogen is removed.
-
Quantification: The HAP pellet is washed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen (IC50) is determined. A lower IC50 value indicates a higher binding affinity.[9][10]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
Protocol:
-
Cell Culture and Hormone Deprivation: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum for at least 72 hours to deplete endogenous estrogens.[11][12]
-
Treatment: The hormone-deprived cells are seeded in 96-well plates and treated with various concentrations of the test compound (natural or synthetic conjugated estrogen) or a vehicle control.
-
Incubation: The cells are incubated for a period of 6-7 days, with the media and treatment being refreshed mid-incubation.[5][11]
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting. The adenosine (B11128) triphosphate (ATP) chemosensitivity test is another option.[5]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated. A lower EC50 value signifies higher estrogenic potency.[11]
Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
The Y2H assay is a rapid and sensitive method to screen for compounds that can induce the interaction between the estrogen receptor and a coactivator protein, a key step in estrogen-mediated gene transcription.
Protocol:
-
Yeast Strain and Plasmids: A strain of Saccharomyces cerevisiae is engineered to express two hybrid proteins: one consisting of the GAL4 DNA-binding domain (DBD) fused to the estrogen receptor ligand-binding domain (LBD), and the other consisting of the GAL4 activation domain (AD) fused to a coactivator protein (e.g., TIF2). The yeast also contains a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a GAL4-responsive promoter.[13]
-
Yeast Culture and Treatment: The engineered yeast cells are cultured in a suitable medium and then treated with various concentrations of the test compound.
-
Incubation: The yeast cultures are incubated to allow for ligand binding, receptor-coactivator interaction, and subsequent activation of the reporter gene.
-
Reporter Gene Assay: The activity of the reporter gene product is measured. For a lacZ reporter, a colorimetric assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenolred-ß-D-galactopyranoside (CPRG) is commonly used.[13][14]
-
Data Analysis: The estrogenic activity is quantified by the level of reporter gene expression, which is proportional to the interaction between the ER and the coactivator induced by the test compound.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. israelpharm.com [israelpharm.com]
- 2. intimaterose.com [intimaterose.com]
- 3. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Combined effects of typical natural estrogens with MCF-7 proliferation assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic comparison between Conpremin (Premarin) and a generic preparation of conjugated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peoplespharmacy.com [peoplespharmacy.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. carltonlab.com [carltonlab.com]
A Comparative Guide to the Efficacy of Conjugated Estrogen Sodium Versus Novel Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Conjugated Estrogen sodium against novel Selective Estrogen Receptor Modulators (SERMs), specifically Bazedoxifene (B195308) and Ospemifene (B1683873). The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Introduction
This compound, a mixture of estrogenic compounds, has long been a cornerstone of hormone replacement therapy for the management of menopausal symptoms and the prevention of osteoporosis. However, its use has been associated with certain risks, including an increased risk of endometrial hyperplasia and breast cancer. This has spurred the development of novel Selective Estrogen Receptor Modulators (SERMs), designed to exert tissue-selective estrogenic or anti-estrogenic effects. This guide benchmarks the efficacy of this compound against two such novel SERMs: Bazedoxifene and Ospemifene.
Mechanism of Action
This compound: Comprising multiple estrogenic compounds, it acts as an estrogen receptor agonist, binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This widespread agonism alleviates menopausal symptoms and prevents bone loss but can also stimulate estrogen-sensitive tissues like the endometrium and breast. The various estrogen components, particularly the unique ring B unsaturated estrogens, may have differing affinities for ERα and ERβ, contributing to its overall pharmacological profile[1].
Novel SERMs: These agents exhibit a mixed agonist/antagonist profile depending on the target tissue.
-
Bazedoxifene: Acts as an estrogen receptor antagonist in the endometrium and breast, thereby mitigating the risks of hyperplasia and cancer. In bone, it acts as an estrogen agonist, helping to preserve bone mineral density[2][3].
-
Ospemifene: Primarily demonstrates a strong estrogenic effect on the vaginal epithelium, making it effective for treating dyspareunia, a symptom of vulvovaginal atrophy. It has minimal stimulatory effects on the endometrium and acts as an antagonist in breast tissue[4][5].
Comparative Efficacy Data
The following tables summarize quantitative data from key clinical trials comparing the effects of Conjugated Estrogen (or its combination with a progestin/SERM) with novel SERMs and placebo. Direct head-to-head trials of Conjugated Estrogen monotherapy versus these novel SERMs are limited; much of the data for Bazedoxifene comes from its use in a tissue-selective estrogen complex (TSEC) with conjugated estrogens.
Bone Mineral Density
| Treatment Group | Mean Percent Change in Lumbar Spine BMD (12 months) | Mean Percent Change in Total Hip BMD (12 months) | Clinical Trial |
| Bazedoxifene 20 mg/CE 0.45 mg | +1.51% | +1.32% | SMART-5[6] |
| Bazedoxifene 20 mg/CE 0.625 mg | +1.39% | +1.77% | SMART-5[6] |
| CE 0.45 mg/MPA 1.5 mg | +2.07% | +1.75% | SMART-5[6] |
| Bazedoxifene 20 mg | -0.55% | -0.41% | SMART-5[6] |
| Placebo | -1.84% | -1.70% | SMART-5[6] |
Lipid Profile
| Treatment Group | Mean Percent Change in LDL-C (12 months) | Mean Percent Change in HDL-C (12 months) | Mean Percent Change in Triglycerides (12 months) | Clinical Trial |
| CE 0.45 mg/BZA 20 mg | -9.33% | +4.59% | +15.13% | SMART Trials Pooled Analysis[7][8] |
| CE 0.625 mg/BZA 20 mg | -10.78% | +6.21% | +15.74% | SMART Trials Pooled Analysis[7][8] |
| Placebo | -1.08% | +1.30% | +4.43% | SMART Trials Pooled Analysis[7][8] |
Vulvovaginal Atrophy (Dyspareunia)
| Treatment Group | Change in Severity of Dyspareunia (Scale -3 to 0) | Change in Percentage of Vaginal Parabasal Cells | Change in Vaginal pH | Clinical Trial |
| Ospemifene 60 mg | -1.5 (vs -1.2 for placebo) | -37.5% (vs placebo) | -0.89 (vs placebo) | Meta-analysis of RCTs[9][10] |
| Placebo | -1.2 | Baseline | Baseline | Meta-analysis of RCTs[9][10] |
Safety and Tolerability
Endometrial Safety
-
Conjugated Estrogen (unopposed): Increases the risk of endometrial hyperplasia.
-
Bazedoxifene/CE: In the SMART-5 trial, the incidence of endometrial hyperplasia was less than 1% and similar to placebo[6].
-
Ospemifene: Long-term studies have shown it to be well-tolerated with no significant concerns regarding endometrial hyperplasia[5].
Breast Safety
-
Conjugated Estrogen (with progestin): Associated with an increased risk of breast cancer.
-
Bazedoxifene/CE: Studies of up to 2 years have not shown an increased risk of breast cancer, and breast density changes were similar to placebo[11][12].
-
Ospemifene: Exhibits anti-estrogenic effects in breast tissue[13].
Adverse Events
| Adverse Event | Conjugated Estrogen/Bazedoxifene | Conjugated Estrogen/MPA | Ospemifene | Placebo |
| Breast Tenderness | Similar to Placebo | Significantly Higher | Not reported as primary | Low Incidence |
| Bleeding/Spotting | Significantly less than CE/MPA | Higher Incidence | Not reported as primary | Low Incidence |
| Hot Flashes | Not reported as primary | Not reported as primary | 12.2% | Lower Incidence |
| Venous Thromboembolism | ~2-fold risk (similar to EPT) | ~2-fold risk | Not reported as primary | Baseline Risk |
Data compiled from various sources, including the SMART-5 trial and Ospemifene clinical trial data.[6][11][14]
Experimental Protocols
Assessment of Bone Mineral Density (SMART-1 and SMART-5 Trials)
-
Method: Dual-energy X-ray absorptiometry (DXA) was used to measure BMD of the lumbar spine and total hip.
-
Procedure: Scans were performed at baseline and at specified intervals (e.g., 12 and 24 months) throughout the trial. Centralized reading of the scans was employed to ensure consistency and reduce variability.
-
Endpoint: The primary endpoint was the percentage change in lumbar spine BMD from baseline to 12 months[6][15].
Assessment of Endometrial Safety (SMART-5 Trial)
-
Method: Endometrial biopsies were performed at baseline and at the end of the study (12 months).
-
Procedure: Samples were collected and evaluated by pathologists blinded to the treatment allocation. The presence of endometrial hyperplasia or carcinoma was the primary safety endpoint. Endometrial thickness was also assessed via transvaginal ultrasound[6].
Assessment of Dyspareunia (Ospemifene Phase 3 Trials)
-
Method: A self-assessed rating of the severity of the "most bothersome symptom," which for many participants was dyspareunia. Vaginal maturation index (VMI) and vaginal pH were also assessed.
-
Procedure: Participants rated the severity of their symptoms on a scale. Vaginal swabs were collected for cytological evaluation to determine the percentages of parabasal, intermediate, and superficial cells (VMI). Vaginal pH was measured using a pH indicator strip[4][16].
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways of this compound and the novel SERMs, Bazedoxifene and Ospemifene.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial assessing the efficacy of these compounds on bone health.
Conclusion
Novel SERMs like Bazedoxifene and Ospemifene offer a more targeted approach to managing menopausal symptoms and preventing osteoporosis compared to the broad agonistic activity of this compound.
-
Bazedoxifene , particularly in combination with conjugated estrogens, demonstrates efficacy in preserving bone mineral density and improving lipid profiles while offering a superior safety profile for the endometrium and breast compared to traditional estrogen/progestin therapy.
-
Ospemifene is a highly effective non-estrogen oral treatment for moderate to severe dyspareunia due to vulvovaginal atrophy, with a favorable safety profile.
The choice between this compound and a novel SERM will depend on the specific clinical indication, the patient's individual risk profile, and the desired therapeutic outcomes. The data presented in this guide can serve as a valuable resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective therapies for postmenopausal women.
References
- 1. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 3. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Pooled Analysis of the Effects of Conjugated Estrogens/Bazedoxifene on Lipid Parameters in Postmenopausal Women From the Selective Estrogens, Menopause, and Response to Therapy (SMART) Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of ospemifene in treating dyspareunia associated with postmenopausal vulvar and vaginal atrophy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conjugated estrogen plus bazedoxifene—a new approach to estrogen therapy | MDedge [mdedge.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of ospemifene in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Conjugated Estrogen Sodium and Synthetic Estrogens in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of conjugated estrogen sodium (the primary component of products like Premarin) and various synthetic estrogens on cancer models. The following sections detail the performance of these compounds, supported by experimental data, to inform preclinical research and drug development in oncology.
Data Summary: Proliferation, Apoptosis, and Gene Expression
The following tables summarize quantitative data from preclinical studies comparing the effects of conjugated estrogens and synthetic estrogens on key cancer-related endpoints.
Table 1: In Vitro Proliferation of ER+ Breast Cancer Cells (MCF-7)
| Estrogen Compound | Concentration Range | Maximum Proliferative Effect (% of Control) | Notes | Reference |
| Synthetic Estrogen | ||||
| 17β-estradiol (E2) | 0.01-10 nmol/l | ~180% | Most potent proliferative agent in this study. | [1] |
| Conjugated Estrogen Components | ||||
| Equilin (Eq) | 0.01-10 nmol/l | Slightly lower than E2 | A main equine component of conjugated estrogens. | [1] |
| 17α-dihydroequilin (Dheq) | 0.01-10 nmol/l | Slightly lower than E2 | A main equine component of conjugated estrogens. | [1] |
| Conjugated Estrogens (CE) | Not specified | Stimulated growth, but at a 10-fold higher peak concentration than E2. | [2] |
Table 2: In Vivo Breast Epithelial Proliferation (Postmenopausal Primate Model)
| Estrogen Compound | Human Equivalent Dose | % Increase in Proliferation (vs. Placebo) | Significance (p-value) | Reference |
| Conjugated Equine Estrogens (CEE) | 0.625 mg/day | 75% | < 0.05 in one of four studies | [3] |
| Micronized 17β-estradiol (E2) | ≤ 1.0 mg/day | 259% - 330% | < 0.05 in all five studies | [3] |
Table 3: Effects on Apoptosis and Gene Expression in MCF-7 Cells
| Estrogen Compound | Effect on Apoptosis | Key Gene Expression Changes | Reference |
| Conjugated Estrogens (CE) | Reduced apoptosis | Upregulated: cMyc, pS2, WNT1. Weaker stimulation of progesterone (B1679170) receptor and amphiregulin compared to E2. | [2] |
| 17β-estradiol (E2) | Reduced apoptosis | Upregulated: cMyc, pS2, WNT1, progesterone receptor, amphiregulin. | [2] |
Key Signaling Pathways
Estrogens exert their effects on cancer cells through a complex network of signaling pathways, primarily initiated by binding to estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER). While both conjugated and synthetic estrogens activate these receptors, there is evidence of differential engagement. For instance, some components of conjugated estrogens may have a preferential over-stimulation of the ERβ signaling system[4][5]. The activation of these receptors triggers downstream cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MCF-7 Cells)
This protocol outlines the methodology used to assess the proliferative effects of various estrogens on the MCF-7 human breast cancer cell line[1].
Materials and Methods:
-
Cell Line: MCF-7 human breast cancer cell line.
-
Estrogen Compounds:
-
17β-estradiol (E2)
-
Equilin (Eq)
-
17α-dihydroequilin (Dheq)
-
-
Concentration Range: 0.01-10 nmol/l.
-
Incubation Period: 7 days.
-
Proliferation Measurement: Adenosine triphosphate (ATP) chemosensitivity test.
In Vivo Mammary Tumor Growth in Xenograft Models
The following is a general workflow for establishing and evaluating the effect of estrogens on the in vivo growth of human breast cancer xenografts in immunodeficient mice.
Key Considerations for In Vivo Models:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft studies with human cancer cell lines.
-
Estrogen Supplementation: Sustained release of estrogen (e.g., via subcutaneous pellets) is often required to support the growth of ER+ tumors.
-
Tumor Measurement: Tumor volume is typically monitored using caliper measurements.
Conclusion
The available preclinical data suggests that while both conjugated and synthetic estrogens can stimulate the proliferation of ER+ breast cancer cells, there may be differences in their potency and downstream effects. Notably, in an in vitro study, 17β-estradiol was found to be a more potent stimulator of MCF-7 cell proliferation compared to the main components of conjugated equine estrogens[1]. This finding is supported by in vivo data from a primate model, where micronized 17β-estradiol led to a more significant increase in breast epithelial proliferation than conjugated equine estrogens[3].
In terms of molecular effects, both conjugated and synthetic estrogens have been shown to reduce apoptosis and modulate the expression of key genes involved in cell growth and signaling pathways in MCF-7 cells[2]. However, there is evidence of differential regulation of certain genes, which may contribute to the observed differences in their biological activity.
For researchers and drug development professionals, these findings underscore the importance of carefully selecting the appropriate estrogenic compound for use in preclinical cancer models. The choice between conjugated and synthetic estrogens may influence experimental outcomes and the interpretation of results. Further head-to-head studies are warranted to fully elucidate the comparative effects of these compounds on a broader range of cancer models and to explore their differential interactions with various estrogen receptor subtypes and signaling pathways.
References
- 1. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative effects of oral conjugated equine estrogens and micronized 17beta-estradiol on breast proliferation: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Estrogen Alone Does Not Increase Risk of Breast Cancer | MedPage Today [medpagetoday.com]
Reproducibility of Conjugated Estrogen Sodium Effects: A Comparative Analysis Across MCF-7, Ishikawa, and HeLa Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of conjugated estrogen sodium across three distinct human cell lines: MCF-7 (breast cancer), Ishikawa (endometrial adenocarcinoma), and HeLa (cervical cancer). The reproducibility of cellular responses to estrogenic compounds is a cornerstone of preclinical research and drug development. This document summarizes key experimental findings on cell proliferation, gene expression, and underlying signaling pathways, offering a comprehensive resource for assessing the consistency and cell-type specificity of conjugated estrogen effects.
Comparative Analysis of Cellular Responses
The cellular response to conjugated estrogens is multifaceted and highly dependent on the cell line's origin, receptor status, and genetic background. Below is a summary of key findings regarding the effects on proliferation and gene expression.
Estrogen Receptor Expression
The responsiveness of a cell line to estrogens is primarily dictated by the presence and relative levels of estrogen receptors (ERα and ERβ).
| Cell Line | Estrogen Receptor Alpha (ERα) Expression | Estrogen Receptor Beta (ERβ) Expression | Source |
| MCF-7 | High | Low | [1][2] |
| Ishikawa | Present | Present | [3][4][5] |
| HeLa | Endogenously low/absent; often studied with exogenous ER expression | Endogenously low/absent; often studied with exogenous ER expression | [6][7][8] |
Proliferative Effects
Conjugated estrogens, and their primary component estradiol (B170435), generally induce proliferation in ER-positive cell lines. However, the magnitude of this response can vary.
| Cell Line | Treatment | Concentration Range | Proliferative Response | Source |
| MCF-7 | Conjugated Equine Estrogens (CEE) | 0.01-10 nmol/l | Increased proliferation by 40-180% | [9] |
| 17β-estradiol (E2) | 0.01-10 nmol/l | Increased proliferation, slightly more potent than CEE components | [9] | |
| Ishikawa | 17β-estradiol (E2) | 10⁻⁸ M | Significant increase in proliferation | [4] |
| 4-hydroxytamoxifen (B85900) (OHT) | 10⁻⁶ M | Significant increase in proliferation (agonist effect) | [4] | |
| HeLa (ERα-transfected) | 17β-estradiol (E2) | 10⁻⁸ M | Inhibition of growth in high ER-expressing clones | [8] |
Gene Expression Changes
Estrogenic compounds modulate the expression of a wide array of genes involved in cell cycle progression, signaling, and metabolism.
| Cell Line | Treatment | Key Regulated Genes (Examples) | Experimental Approach | Source |
| MCF-7 | 17β-estradiol (E2) | Upregulated: CCND1, MYC, TFF1 (pS2), GREB1 | Microarray, RT-PCR | [10][11] |
| Ishikawa | 17β-estradiol (E2) | Upregulated: Creatine kinase B, GREB1 | Microarray, qRT-PCR | [3][4] |
| 4-hydroxytamoxifen (OHT) | Both common and unique gene expression changes compared to E2 | Microarray | [3][4] | |
| HeLa (ERα-transfected) | 17β-estradiol (E2) | Downregulated: c-myc | Northern analysis | [8] |
| No induction: pS2, Progesterone Receptor (PgR) | Northern analysis | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for comparing studies. Below are summarized methodologies for cell culture and estrogen treatment.
Cell Culture and Estrogen Treatment
MCF-7 Cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin. For estrogen response experiments, phenol (B47542) red-free DMEM with charcoal-stripped FBS is used to eliminate estrogenic activity from the medium.
-
Subculturing: Cells are passaged at 70-80% confluency using trypsin-EDTA.
-
Estrogen Treatment: For proliferation or gene expression assays, cells are typically seeded and allowed to attach, then switched to hormone-free medium for 24-48 hours before treatment with conjugated estrogens or estradiol at desired concentrations.
Ishikawa Cells
-
Culture Medium: DMEM or RPMI 1640 medium supplemented with 5-10% FBS and antibiotics. For estrogenic assays, charcoal-stripped FBS is utilized.
-
Subculturing: Cells are passaged using trypsin-EDTA when they reach 70-80% confluency.
-
Estrogen Treatment: Similar to MCF-7 cells, Ishikawa cells are hormone-deprived prior to the addition of estrogenic compounds for a specified duration.
HeLa Cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM with 10% FBS.
-
Subculturing: Cells are passaged at a lower confluency (e.g., 50-60%) to maintain exponential growth.
-
Estrogen Response Studies: As native HeLa cells have low ER expression, studies often involve transient or stable transfection with ERα or ERβ expression vectors. Following transfection, cells are cultured in phenol red-free medium with charcoal-stripped FBS before estrogen treatment.
Proliferation Assays (E-screen Assay)
The E-screen (Estrogen-screen) assay is a common method to assess the proliferative effects of estrogenic compounds.[12][13][14]
-
Cell Seeding: Cells (typically MCF-7) are seeded in multi-well plates in their regular growth medium.
-
Hormone Deprivation: After 24 hours, the seeding medium is replaced with an experimental medium containing charcoal-stripped FBS.
-
Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., 17β-estradiol). A vehicle control (e.g., ethanol) is also included.
-
Incubation: The cells are incubated for a period of 6-7 days.
-
Cell Number Quantification: The final cell number is determined by lysing the cells and counting the nuclei using a Coulter counter or by using colorimetric assays such as MTT or crystal violet staining.
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells.
Signaling Pathways and Visualizations
Estrogens elicit their effects through a complex network of signaling pathways, primarily initiated by the activation of estrogen receptors.
Classical Genomic Pathway
The classical genomic pathway involves the binding of estrogen to ERα or ERβ in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription.[15] This pathway is predominant in ER-positive cells like MCF-7 and Ishikawa.
Non-Genomic Signaling Pathways
Estrogens can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER1). These pathways often involve the activation of kinase cascades like MAPK/ERK and PI3K/Akt, which can, in turn, influence gene expression and cell proliferation.[15][16][17]
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the effects of this compound across different cell lines is depicted below.
Conclusion
The reproducibility of this compound's effects is highly cell-line dependent, primarily influenced by the estrogen receptor status and the cellular context. MCF-7 and Ishikawa cells, both expressing significant levels of estrogen receptors, exhibit robust and reproducible proliferative and gene expression responses to conjugated estrogens. In contrast, HeLa cells, with low endogenous ER expression, are generally non-responsive unless genetically modified to express these receptors, and even then, the response can differ significantly from that of breast and endometrial cancer cells. This comparative guide highlights the importance of selecting appropriate cell models for studying estrogenic compounds and underscores the need for detailed characterization of these models to ensure the relevance and reproducibility of experimental findings.
References
- 1. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ishikawa cells exhibit differential gene expression profiles in response to oestradiol or 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Stable expression of the human estrogen receptor in HeLa cells by infection: effect of estrogen on cell proliferation and c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the proliferative effects of estradiol and conjugated equine estrogens on human breast cancer cells and impact of continuous combined progestogen addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. E-SCREEN - Wikipedia [en.wikipedia.org]
- 13. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Proteomic Landscape: A Comparative Analysis of Conjugated Estrogen Sodium and Other Estrogens in Tissue
For Immediate Release
A deep dive into the cellular impact of various estrogen formulations reveals distinct proteomic signatures, offering valuable insights for researchers and drug development professionals. This guide provides a comparative analysis of the effects of Conjugated Estrogen sodium and other estrogens on tissue proteomics, supported by experimental data and detailed methodologies.
This publication synthesizes findings from multiple proteomics studies to construct a comparative overview of how different estrogen treatments, including this compound, estradiol (B170435), and combination therapies, alter the protein expression profiles in various tissues. The data presented herein is crucial for understanding the nuanced biological effects of these widely used hormonal agents.
Quantitative Proteomic Data Summary
The following tables summarize the key quantitative proteomics findings from studies investigating the effects of different estrogens on tissue and serum proteomes. These studies utilized advanced mass spectrometry-based techniques to identify and quantify thousands of proteins, revealing significant alterations in response to estrogen treatment.
Table 1: Serum Proteome Changes in Postmenopausal Women Treated with Conjugated Equine Estrogens (CEE)
Data synthesized from the Women's Health Initiative (WHI) trial proteomic analysis.[1][2]
| Protein Category | Direction of Change | Number of Proteins Altered | Key Examples | Potential Clinical Relevance |
| Coagulation | Increased & Decreased | Multiple | Prothrombin, Antithrombin III | Increased risk of venous thromboembolism and stroke[1][2] |
| Inflammation | Increased & Decreased | Multiple | C-reactive protein (CRP), Serum amyloid A | Modulation of inflammatory pathways |
| Metabolism | Increased & Decreased | Multiple | Apolipoproteins, Sex hormone-binding globulin (SHBG) | Alterations in lipid and hormone metabolism |
| Osteogenesis | Increased & Decreased | Multiple | Osteopontin | Reduced risk of fracture[1] |
| Growth Factors | Increased & Decreased | Multiple | Insulin-like growth factor-binding proteins | Cellular growth and proliferation |
Table 2: Comparative Proteomic Changes in Response to Oral Conjugated Equine Estrogens (CEE) vs. Transdermal Estradiol (E2)
Data from a randomized crossover clinical trial in naturally menopausal women.[3]
| Protein/Marker | Oral CEE (0.625 mg/d) - Median % Change | Transdermal E2 (0.05 mg/d) - Median % Change |
| C-reactive protein (CRP) | +192% | No significant change |
| E-selectin | -16.3% | No significant change |
| P-selectin | -15.3% | No significant change |
| Intercellular adhesion molecule-1 (ICAM-1) | -5% | -2.1% |
| Insulin-like growth factor I (IGF-I) | -30.5% | -12.5% |
| Sex hormone-binding globulin (SHBG) | +113% | +2.6% |
| Thyroxine-binding globulin (TBG) | +38% | No significant change |
| Cortisol-binding globulin (CBG) | +20% | No significant change |
Table 3: Differentially Expressed Proteins in Rat Uterus Treated with Estrogen
Findings from a discovery-driven proteomics study.[4]
| Protein | Cellular Function | Regulation by Estrogen |
| Transglutaminase 2 (TGM2) | Cytoskeletal remodeling, structural integrity | Upregulated |
| Selenium binding protein 1 (SELENBP1) | Redox state regulation | Downregulated |
| Lumican (LUM) | Extracellular matrix remodeling | Downregulated |
Experimental Protocols
The methodologies employed in the cited studies are critical for interpreting the proteomic data. Below are detailed summaries of the key experimental protocols.
Protocol 1: Proteomic Analysis of Serum from the Women's Health Initiative (WHI) Trial [2]
-
Sample Cohort: Serum samples were obtained at baseline and after one year from postmenopausal women participating in the WHI randomized controlled trial of Conjugated Equine Estrogens (CEE) at 0.625 mg/day.
-
Sample Preparation: Serum samples from 10 subjects were pooled for each of the five independent large-scale quantitative proteomics analyses.
-
Protein Quantification: The study utilized a stable isotope labeling approach. Proteins from CEE-treated and baseline pools were differentially labeled and then mixed.
-
Mass Spectrometry: The mixed peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: Statistical models were used to identify proteins with significant changes in abundance between the baseline and CEE-treated samples. A false discovery rate was calculated to account for multiple comparisons.
-
Validation: A subset of protein changes was validated using enzyme-linked immunosorbent assay (ELISA) on individual serum samples.
Protocol 2: Comparative Analysis of Oral CEE vs. Transdermal E2 [3]
-
Study Design: A randomized, open-label crossover clinical trial was conducted with naturally menopausal women.
-
Treatment Regimens: Participants underwent a 6-week withdrawal from prior hormone therapy, followed by 12 weeks of oral CEE (0.625 mg/d) and 12 weeks of transdermal estradiol (E2) (0.05 mg/d), in a randomized order. Oral micronized progesterone (B1679170) (100 mg/d) was administered continuously during both treatments.
-
Sample Collection: Blood samples were collected at baseline and after each treatment period.
-
Protein Measurement: Serum levels of C-reactive protein (CRP), various adhesion molecules, and other hepatic proteins were measured using specific immunoassays.
-
Statistical Analysis: Changes in protein levels from baseline were calculated for each treatment, and statistical significance was determined.
Protocol 3: Proteomic Analysis of Rat Uterus [4]
-
Animal Model: Immature female rats were treated with estrogen.
-
Tissue Preparation: Uterine tissues were collected and processed for protein extraction.
-
Proteomic Approach: A discovery-driven, high-resolution mass spectrometry-based shotgun proteomics approach was employed.
-
Data Analysis: Bioinformatic pathway analyses were performed to identify the molecular and cellular functions of the estrogen-regulated proteins.
-
Targeted Proteomics: An exploratory application of targeted proteomics was used to quantify specific protein biomarkers.
Visualization of Pathways and Workflows
Estrogen Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen, a primary mechanism through which estrogens exert their effects on protein expression.
References
- 1. Dissecting the proteomics of estrogen replacement therapy – On Medicine [blogs.biomedcentral.com]
- 2. Application of serum proteomics to the Women's Health Initiative conjugated equine estrogens trial reveals a multitude of effects relevant to clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the short-term effects of oral conjugated equine estrogens versus transdermal estradiol on C-reactive protein, other serum markers of inflammation, and other hepatic proteins in naturally menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Conjugated Estrogen Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques for the quantification of Conjugated Estrogen sodium: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for the accurate and reliable characterization of this complex drug substance, which is composed of a mixture of steroidal components. This document outlines the experimental protocols and presents supporting data to aid researchers and drug development professionals in making informed decisions for their specific analytical needs.
Introduction to Analytical Challenges
This compound is a complex mixture of at least ten estrogenic steroids, primarily the sodium salts of the sulfate (B86663) esters of estrone (B1671321) and equilin. The inherent complexity of this mixture presents a significant analytical challenge, requiring methods that can effectively separate, identify, and quantify the individual components. The cross-validation of analytical methods is essential to ensure the accuracy, precision, and reliability of the data generated, which is fundamental for quality control, stability testing, and regulatory compliance.
Method Comparison: LC-MS vs. GC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful analytical techniques widely used in the pharmaceutical industry. However, they differ significantly in their approach to analyzing conjugated estrogens.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred method for the analysis of conjugated estrogens. A key advantage of LC-MS is its ability to directly analyze the conjugated forms without the need for derivatization.[1] This simplifies the sample preparation process and reduces the potential for analytical errors. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is particularly well-suited for this analysis, offering high resolution and sensitivity for the characterization of the complex steroid profile.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is another sensitive technique for the quantification of estrogens. However, due to the non-volatile nature of conjugated estrogens, GC-MS analysis requires a more extensive sample preparation procedure. This typically involves enzymatic or acid hydrolysis to cleave the sulfate conjugates, followed by a derivatization step to increase the volatility of the resulting free estrogens.[2][3][4] While GC-MS can provide excellent sensitivity, the multi-step sample preparation can be more time-consuming and introduce additional sources of variability.
Quantitative Performance Data
The following table summarizes the quantitative performance data for representative LC-MS/MS and GC-MS methods for the analysis of key estrogen components. It is important to note that the performance characteristics can vary depending on the specific instrumentation, analytical conditions, and the matrix being analyzed.
| Parameter | LC-MS/MS for Estrone & Equilin (in plasma) | GC-MS for Estriol (in tablets) |
| Linearity (Correlation Coefficient, r²) | 0.9992 (Estrone), 0.9985 (Equilin)[5] | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 1.525 pg/mL (Estrone), 1.117 pg/mL (Equilin)[5] | 12.5 ng/mL[4] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is very low | Not explicitly stated |
| Accuracy (% Recovery or % Bias) | Meets bioanalytical acceptance criteria[5] | Within ± 10%[6] |
| Precision (% RSD) | Intra-day and Inter-day RSD meets acceptance criteria[5] | Intra-day: ≤ 4.72%, Inter-day: ≤ 6.25%[4] |
Experimental Protocols
UHPLC-HRMS Method for Conjugated Estrogens
This method is adapted from a protocol developed for the comprehensive analysis of conjugated estrogen tablets.[1]
1. Sample Preparation:
-
Weigh and grind a sufficient number of tablets to obtain a representative sample.
-
Dissolve the powdered tablets in deionized water with shaking.
-
Centrifuge the solution to remove any insoluble excipients.
-
Perform Solid Phase Extraction (SPE) on the supernatant using a C18 cartridge for sample clean-up and concentration.
-
Elute the analytes from the SPE cartridge with methanol (B129727) and dilute with the initial mobile phase before injection.[1]
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase UHPLC column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[1]
-
Flow Rate: Optimized for the UHPLC system.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Scan Mode: Full scan with high resolution (e.g., 140,000).[1]
-
Mass Range: A range suitable for the detection of all targeted conjugated estrogens (e.g., m/z 250-700).[1]
GC-MS Method for Estrogens (after hydrolysis and derivatization)
This protocol is a representative example for the analysis of estrogens by GC-MS, which would require a hydrolysis step for conjugated estrogens.
1. Sample Preparation:
-
Hydrolysis: Treat the sample with an enzyme (e.g., β-glucuronidase/arylsulfatase) or acid to cleave the sulfate conjugates.
-
Extraction: Extract the resulting free estrogens using a suitable organic solvent.
-
Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form volatile trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., HP-5).[7]
-
Carrier Gas: Helium or Nitrogen.[7]
-
Injection Mode: Splitless.[7]
-
Temperature Program: An optimized temperature gradient to ensure the separation of the derivatized estrogens.[7]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Workflow Diagrams
Caption: Workflow for the quantification of this compound using UHPLC-HRMS.
Caption: Workflow for the quantification of estrogens from this compound using GC-MS.
Conclusion
Both LC-MS and GC-MS are capable of quantifying the steroidal components of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
LC-MS, particularly UHPLC-HRMS, offers a more direct and streamlined approach by eliminating the need for hydrolysis and derivatization. This reduces sample handling and potential sources of error, making it a robust and reproducible method for the comprehensive characterization of conjugated estrogens.
-
GC-MS provides high sensitivity but requires a more laborious sample preparation process. The necessary hydrolysis and derivatization steps add complexity and time to the analysis. However, for laboratories with established GC-MS expertise and workflows, it remains a viable option for the quantification of the free estrogen components after cleavage from their conjugated forms.
For routine quality control and in-depth characterization of the intact conjugated estrogen profile, LC-MS methods are generally more advantageous. For targeted quantification of specific free estrogens where high sensitivity is paramount and the complexity of sample preparation is manageable, GC-MS can be a suitable alternative. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available resources, and the desired level of characterization.
References
- 1. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Proper Disposal of Conjugated Estrogen Sodium in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of conjugated estrogen sodium, a substance recognized as hazardous and warranting careful handling to ensure personnel safety and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals. This compound is considered a hazardous substance, toxic to aquatic organisms, and a suspected carcinogen.[1][2] Therefore, all waste containing this compound must be managed in strict accordance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
All materials contaminated with this compound must be segregated at the point of generation and treated as hazardous waste. Under no circumstances should this waste be disposed of down the drain or mixed with non-hazardous trash.[1]
Spill Response:
In the event of a spill, adhere to the following procedures:
-
Minor Spills:
-
Restrict access to the affected area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, double gloves (nitrile), and a dust respirator.[1]
-
Use dry clean-up methods to avoid generating dust. Dampen powders with water to prevent them from becoming airborne before sweeping.[1]
-
Collect the spilled material using a scoop or other appropriate tools and place it in a designated hazardous waste container.[1][3][4][5]
-
Decontaminate the spill area and any equipment used for cleanup.
-
-
Major Spills:
-
Evacuate the area and alert personnel to move upwind.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency responders immediately.[1]
-
Provide them with the location and nature of the hazard.
-
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Immediately segregate all waste streams contaminated with this compound. This includes solid waste, liquid waste, and sharps.
-
-
Container Management:
-
Use designated, chemically compatible containers for each type of waste. High-density polyethylene (B3416737) (HDPE) or glass containers with secure screw-top lids are recommended.
-
Ensure all containers are in good condition, free of leaks, and not externally contaminated.
-
As soon as the first piece of waste is added, the container must be labeled with a "Hazardous Waste" label. The label should clearly identify the contents, including "this compound" and any other constituents (e.g., solvents).
-
-
Waste Storage (Satellite Accumulation Area):
-
Store waste containers in a designated Satellite Accumulation Area (SAA), such as a labeled section of a fume hood, away from general lab traffic.
-
Keep containers closed at all times, except when adding waste.
-
Utilize secondary containment, such as a chemically resistant tray, to mitigate leaks or spills.
-
-
Request for Disposal:
-
Once a waste container is full or you are finished generating that waste stream, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Data Presentation: Waste Segregation and Containerization
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated PPE (gloves, lab coats), bench paper, weigh boats, pipette tips, and other disposable labware. | A designated, leak-proof hazardous waste container with a secure lid. The container should be lined with a heavy-duty plastic bag. |
| Liquid Waste | Unused solutions, reaction mixtures, and the initial solvent rinses from cleaning contaminated glassware. | A designated, leak-proof, and chemically compatible (e.g., HDPE or glass) hazardous waste container with a secure screw-top lid. Do not mix incompatible chemicals. |
| Sharps Waste | Contaminated needles, syringes, scalpels, and broken glass. | A designated, puncture-resistant sharps container clearly labeled as "Hazardous Waste" and indicating the presence of this compound. |
| Empty Stock Containers | The original containers that held pure this compound. | Even if "empty," these containers may retain residue and should be managed as hazardous waste. Do not rinse them. Deface the original label, and affix a hazardous waste label. |
| Contaminated Glassware (for cleaning and reuse) | Beakers, flasks, and other non-disposable glassware that has come into contact with this compound. | N/A - This is a decontamination procedure, not a waste stream for disposal. The liquid waste generated from this process must be captured and disposed of as hazardous liquid waste. |
Experimental Protocols
Decontamination of Non-Disposable Laboratory Equipment:
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound.
-
Collect Rinse: Collect this solvent rinse as hazardous liquid waste in an appropriately labeled container.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Mandatory Visualization
Caption: Decision workflow for handling materials contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. unfpa.org [unfpa.org]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. odu.edu [odu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Conjugated Estrogen sodium
Essential Safety Protocols for Handling Conjugated Estrogen Sodium
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling this compound, a substance recognized for its potential health risks, including carcinogenicity and reproductive toxicity. Adherence to stringent safety measures, particularly the correct use of personal protective equipment (PPE), is critical to minimize exposure and ensure a safe laboratory environment.
This compound is classified as a hazardous substance.[1] It may cause cancer and is suspected of damaging fertility or the unborn child.[2][3] Therefore, all personal contact, including inhalation of dust, should be strictly avoided.[1] Engineering controls, such as process containment and local exhaust ventilation, should be the primary means of controlling exposure.[4] When handling this substance, appropriate PPE must be worn.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for mitigating the risks associated with this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.
Eye and Face Protection: To protect against splashes and airborne particles, tightly fitting safety goggles or chemical safety goggles that conform to EU standard EN166 or NIOSH (US) standards should be worn.[2] In situations with a higher risk of exposure, a face shield may be required for supplementary protection.[1]
Skin Protection: Chemical-impermeable gloves, such as nitrile or low-protein, powder-free latex, are mandatory.[1][2] It is recommended to double-glove, and gloves should be inspected for any damage before use.[1][4] Contaminated gloves must be replaced immediately, and hands should be thoroughly washed after glove removal.[1] A laboratory coat is required to protect clothing and skin.[2] For larger quantities or specific procedures that pose a higher risk of skin contact, impervious disposable protective clothing and protective shoe covers may be necessary.[1][4][5]
Respiratory Protection: All handling of the solid, powdered form of this compound should be conducted in a chemical fume hood to minimize the risk of inhalation.[2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate particulate filters (e.g., P3 filter) is necessary.[2][3][6]
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles (conforming to EN166 or NIOSH standards). A face shield may be used for supplementary protection.[1][2] | Protects eyes from splashes and airborne particles of the compound.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, low-protein latex). Double gloving is recommended.[1][4] | Prevents skin contact, which can lead to the absorption of the hazardous chemical.[2] |
| Body Protection | Laboratory coat. For higher-risk procedures, impervious disposable protective clothing and shoe covers are recommended.[1][2][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of powder should be in a chemical fume hood.[2] If a fume hood is unavailable or exposure limits are exceeded, a full-face respirator with a P3 filter is necessary.[2][3][6] | Prevents inhalation of dust or aerosols, a primary route of exposure.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Minimize dust generation when handling the solid form.[4]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][6]
-
Wash hands thoroughly after handling and before leaving the laboratory.[4][6]
-
Remove any contaminated clothing immediately and wash it before reuse.[6]
Spill Management:
-
In the event of a minor spill, clean it up immediately.[1]
-
For dry spills, use a method that controls dust generation, such as a damp cloth or a vacuum cleaner fitted with a HEPA filter.[3][4]
-
For major spills, evacuate the area and alert emergency responders.[1]
-
Personnel involved in the cleanup must wear appropriate PPE.[3][4]
Disposal Plan:
-
All waste containing this compound, including contaminated lab supplies and PPE, must be treated as hazardous waste.[2]
-
Place waste in a suitable, labeled, and sealed container for disposal.[3][4]
-
Disposal must be carried out by an approved and licensed waste disposal company in accordance with local, state, and federal regulations.[1][2]
-
Under no circumstances should the compound or its waste be allowed to enter drains or the environment.[2]
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. research.uga.edu [research.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
